molecular formula C11H18O2 B072886 Isobornyl formate CAS No. 1200-67-5

Isobornyl formate

Cat. No.: B072886
CAS No.: 1200-67-5
M. Wt: 182.26 g/mol
InChI Key: RDWUNORUTVEHJF-ATZCPNFKSA-N
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Description

Isobornyl formate is a versatile ester of isoborneol and formic acid, valued in research for its unique organoleptic and chemical properties. Its primary application lies in fragrance and flavor chemistry, where it serves as a key reference standard and intermediate for synthesizing woody, pine-like aromatic compounds with excellent stability. Researchers utilize this compound to study structure-odor relationships in terpene esters, investigate its potential as a green solvent or plasticizer in polymer science, and explore its role in organic synthesis, particularly in cyclization and esterification reactions. The compound's mechanism of action is largely defined by its bicyclic structure, which provides steric hindrance and influences its volatility, hydrophobicity, and interaction with biological and synthetic matrices. This makes it a compound of interest for probing receptor interactions, studying metabolic pathways in biological systems, and developing novel catalytic processes. Our high-purity product is supplied exclusively For Research Use Only, providing scientists with a reliable and well-characterized material for advanced chemical and applied studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWUNORUTVEHJF-KKZNHRDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green, earthy refreshing aroma, Colourless liquid; Green, earthy, herbaceouos-camphoraceous, piney aroma
Record name Bornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Bornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.013 (20°), 1.011-1.017
Record name Bornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1200-67-5
Record name Isoborneol formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBORNYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QPT973QF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

isobornyl formate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobornyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bicyclic monoterpenoid and a formate ester known for its characteristic aromatic, pine-like odor.[1] It is a component of some essential oils and is utilized in the flavor and fragrance industry.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methods, and safety information, tailored for a scientific audience.

Chemical Identity

The fundamental identification details for this compound are summarized below.

IdentifierValue
CAS Number 1200-67-5[2][4]
IUPAC Name [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate[5]
Synonyms Isobornyl methanoate, exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate, Isoborneol formate[4][5]
Molecular Formula C₁₁H₁₈O₂[4]
Molecular Weight 182.26 g/mol [5]
Chemical Structure A bridged bicyclic compound with a formate ester group attached to the isobornyl scaffold.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is crucial for its handling, formulation, and analysis.

PropertyValueSource
Appearance Colorless liquid[5]
Odor Green, earthy, camphoraceous, piney[1][5]
Boiling Point 213.6 ± 7.0 °C (Predicted)ChemicalBook
Density 1.007 - 1.017 g/cm³ at 20°C[5]
Refractive Index 1.466 - 1.473 at 20°C[5]
Solubility Soluble in oils and ethanol; slightly soluble in water.[5]
Flash Point 79 °C (174.2 °F)
Enthalpy of Vaporization 53.5 kJ/mol[6]
LogP (Octanol/Water) 3.3[5]

Experimental Protocols

Synthesis of this compound

A general method for the preparation of this compound involves the esterification of camphene with formic acid. This reaction can be performed with or without a catalyst.[1]

Objective: To synthesize this compound from camphene and formic acid.

Materials:

  • d- or l-camphene

  • Formic acid

  • Phthalic anhydride (optional, as a catalyst for optically active esters)[1]

  • Organic solvent (e.g., toluene)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve camphene in an appropriate amount of an organic solvent like toluene.

  • Add an excess of formic acid to the solution. If a catalyst is used, it is added at this stage.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is washed sequentially with water, 5% sodium bicarbonate solution to neutralize excess formic acid, and finally with brine.

  • The separated organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Analytical Methods

The purity and identity of this compound are typically determined using chromatographic and spectroscopic techniques.

GC-MS is a primary technique for the analysis of volatile compounds like this compound, allowing for both separation and identification.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., DB-5, Carbowax 20M).[7]

General GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped at a rate of 5°C/min to 220°C, and held for 5 minutes. (Note: This is an exemplary program and should be optimized for the specific instrument and column).

  • MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-300.

Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a standard. The mass spectrum is characterized by its molecular ion peak and fragmentation pattern, which can be compared to spectral libraries for confirmation.[4][8] The NIST WebBook provides reference mass spectra for this compound.[4]

NMR spectroscopy is essential for the structural elucidation of this compound. While specific literature on this compound's NMR is not abundant, the analysis would be analogous to that of similar isobornyl esters.[9]

  • ¹H NMR: The spectrum would show characteristic signals for the formate proton (a singlet around 8.0 ppm), the proton on the carbon bearing the ester group (a multiplet), and the methyl groups of the isobornyl structure.

  • ¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the formate group (around 160 ppm) and distinct signals for the carbons of the bicyclic scaffold.

Biological and Pharmacological Information

This compound is recognized as a plant metabolite.[5] While extensive pharmacological data for this compound itself is limited, related compounds such as isobornyl acetate have been investigated for several biological activities. Isobornyl acetate has demonstrated antimicrobial properties against various bacteria and fungi and has been used as an insect repellent.[10][11][12] Given the structural similarity, this compound may exhibit similar biological activities, representing an area for further research.

Safety and Handling

A summary of the available safety data for this compound is provided below.

Safety AspectInformationSource
GHS Classification Combustible liquid (H227)
Oral Toxicity (Rat LD50) > 5000 mg/kg[2]
Dermal Toxicity (Rabbit LD50) > 5000 mg/kg[2]
Human Sensitization No irritation or sensitization observed in a 2% solution.[2]
Handling Precautions Store in a well-ventilated place. Keep cool. Keep away from heat, sparks, open flames, and hot surfaces.

Visualized Workflow

The following diagram illustrates the general workflow from synthesis to analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Reactants (Camphene, Formic Acid) reaction Esterification Reaction (Reflux) start->reaction extraction Work-up & Extraction reaction->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation gcms GC-MS Analysis distillation->gcms nmr NMR Spectroscopy distillation->nmr final_product Pure this compound (Identity & Purity Confirmed) gcms->final_product nmr->final_product

Caption: Workflow for the Synthesis and Analysis of this compound.

References

Synthesis of Isobornyl Formate from Camphene and Formic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isobornyl formate from camphene and formic acid. This esterification reaction, pivotal in the fragrance and pharmaceutical industries, proceeds via a fascinating acid-catalyzed mechanism involving a Wagner-Meerwein rearrangement. This document details the underlying reaction mechanism, explores various catalytic systems, presents quantitative data from key studies in a comparative format, and provides detailed experimental protocols. Visual diagrams are included to elucidate the reaction pathway and experimental workflow, offering a thorough resource for professionals in organic synthesis and drug development.

Introduction

This compound, a valuable fragrance ingredient with a characteristic pine-like scent, is also a key intermediate in the synthesis of other important compounds like isoborneol and camphor. Its synthesis from the readily available bicyclic monoterpene, camphene, and formic acid is a classic example of an acid-catalyzed esterification that involves a skeletal rearrangement.

The core of this transformation lies in the Wagner-Meerwein rearrangement, a carbocation-mediated 1,2-alkyl shift.[1][2] The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst, leading to the formation of a tertiary carbocation. This unstable intermediate then undergoes a rapid rearrangement to a more stable secondary carbocation, the isobornyl cation.[3] Subsequent nucleophilic attack by formic acid on this cation yields the desired this compound. The stereoselectivity of this reaction is a crucial aspect, with the exo-isomer, this compound, being the predominantly formed product.

Reaction Mechanism: The Wagner-Meerwein Rearrangement

The synthesis of this compound from camphene is not a straightforward addition reaction. Instead, it proceeds through the following key steps, as illustrated in the diagram below:

  • Protonation of Camphene: The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst (H⁺). This forms a tertiary carbocation.[3]

  • Wagner-Meerwein Rearrangement: To alleviate ring strain, a 1,2-alkyl shift occurs. This rearrangement transforms the initial tertiary carbocation into a more stable secondary carbocation, known as the isobornyl cation.[1][3] This is the rate-determining step and is characteristic of reactions involving the bicyclo[2.2.1]heptane skeleton.

  • Nucleophilic Attack by Formic Acid: The isobornyl cation is then attacked by the formic acid, which acts as a nucleophile.

  • Deprotonation: A final deprotonation step yields the this compound product and regenerates the acid catalyst.

Wagner_Meerwein_Rearrangement cluster_0 Reaction Pathway cluster_1 Reagents Camphene Camphene Carbocation1 Tertiary Carbocation Camphene->Carbocation1 + H+ IsobornylCation Isobornyl Cation (Secondary) Carbocation1->IsobornylCation Wagner-Meerwein Rearrangement OxoniumIon Oxonium Ion IsobornylCation->OxoniumIon + HCOOH IsobornylFormate This compound OxoniumIon->IsobornylFormate - H+ FormicAcid HCOOH H_plus H+ (catalyst) experimental_workflow cluster_workflow Synthesis and Purification Workflow Start Start Reaction Reaction: Camphene + Formic Acid + Catalyst Start->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Catalyst_Separation Catalyst Separation (Filtration for heterogeneous, Workup for homogeneous) Cooling->Catalyst_Separation Washing Aqueous Workup/ Washing Catalyst_Separation->Washing Drying Drying of Organic Phase Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Product Pure this compound Purification->Product End End Product->End

References

isobornyl formate physical properties boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Isobornyl Formate

This technical guide provides a comprehensive overview of the core physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require precise data and detailed experimental methodologies. This document summarizes key quantitative data, outlines protocols for experimental determination, and presents a logical workflow for property analysis.

Introduction to this compound

This compound (CAS No: 1200-67-5) is the formate ester of isoborneol.[1][2] It is classified as a bornane monoterpenoid and is functionally related to borneol.[1][2] Chemically, it is the compound where the hydroxy hydrogen of isoborneol has been replaced by a formyl group.[1][2] this compound is recognized for its characteristic aromatic, piney, and camphor-like odor and is used as a flavoring and fragrance agent.[2][3] It exists as a colorless liquid and is soluble in oils and slightly soluble in water.[1]

Physical Properties Data

The boiling point and density of this compound have been reported under various conditions. The following table summarizes these key physical constants for easy reference and comparison.

Physical PropertyValueConditionsSource(s)
Boiling Point 110.0 °Cat 20.00 mmHg[3][4]
85.0 - 86.0 °Cat 7.00 mmHg[3]
213.6 ± 7.0 °CPredicted, Normal Pressure[5]
Density 1.000 g/cm³at 18 °C[4][6]
1.007 - 1.013 g/cm³at 20 °C[1]
1.011 - 1.017 g/cm³at 25 °C (Specific Gravity)[3][4]
1.02 ± 0.1 g/cm³Predicted[5]

Experimental Protocols

Accurate determination of physical properties is critical for substance identification and quality control. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid sample such as this compound.

Micro-Boiling Point Determination

This method is suitable when only a small volume of the sample is available. It relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[7]

Materials:

  • Sample of this compound (~0.5 mL)

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer with appropriate range

  • Heating apparatus (e.g., heating block or Thiele tube with heating oil)[8]

  • Clamps and stand

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[9]

  • Apparatus Assembly:

    • Securely clamp the test tube.

    • Position the thermometer bulb adjacent to the test tube, ensuring the bulb is level with the sample.

    • Immerse the assembly into the heating block or Thiele tube. The heat transfer medium should be below the opening of the test tube to prevent ignition of flammable vapors.

  • Heating: Begin heating the apparatus at a slow, steady rate. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]

  • Observation: Continue gentle heating. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

  • Temperature Reading: Stop heating when the rapid bubble stream is observed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid is drawn up into the capillary tube.[7][8]

  • Verification: Allow the apparatus to cool slightly, then repeat the heating and cooling cycle to obtain a second reading for verification.

Density Determination using a Pycnometer

A pycnometer is a specialized glass flask that allows for the precise measurement of a liquid's density by determining the mass of a known volume.[10]

Materials:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.001 g)

  • Sample of this compound

  • Distilled water (for calibration)

  • Thermometer

  • Acetone (for cleaning and drying)

Procedure:

  • Calibration of Pycnometer Volume:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_empty).

    • Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary opening.

    • Carefully dry the exterior of the pycnometer and weigh it again. Record this mass (m_water).

    • Record the temperature of the water. Look up the density of water (ρ_water) at this temperature from a reference table.

    • Calculate the precise volume of the pycnometer (V_pyc) using the formula: V_pyc = (m_water - m_empty) / ρ_water

  • Measurement of Sample Density:

    • Empty the pycnometer, clean it thoroughly, and rinse with a small amount of acetone, then dry it completely.

    • Fill the dry pycnometer with the this compound sample. Insert the stopper, ensuring any excess liquid is expelled.

    • Equilibrate the pycnometer to the desired temperature (e.g., 20°C or 25°C) in a water bath.

    • Dry the exterior of the pycnometer and weigh it. Record this mass (m_sample).

  • Calculation:

    • Calculate the mass of the this compound sample: Mass_sample = m_sample - m_empty

    • Calculate the density of the this compound (ρ_sample) using the calibrated volume: ρ_sample = Mass_sample / V_pyc

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample like this compound.

G cluster_prep Sample Preparation & Setup cluster_bp Boiling Point Determination cluster_dens Density Determination cluster_results Data Analysis & Reporting prep Obtain Liquid Sample (this compound) setup_bp Assemble Micro-Boiling Point Apparatus prep->setup_bp setup_dens Calibrate Pycnometer Volume with Water prep->setup_dens heat Heat Sample Assembly setup_bp->heat fill_pyc Fill Pycnometer with Sample setup_dens->fill_pyc observe Observe Rapid Bubbling heat->observe cool Cease Heating & Cool observe->cool record_bp Record Temperature when Liquid Enters Capillary cool->record_bp bp_result Final Boiling Point record_bp->bp_result weigh_pyc Weigh Filled Pycnometer fill_pyc->weigh_pyc calc_mass Calculate Sample Mass weigh_pyc->calc_mass calc_dens Calculate Density (Mass / Volume) calc_mass->calc_dens dens_result Final Density Value calc_dens->dens_result report Compile Technical Report bp_result->report dens_result->report

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

The Natural Occurrence of Isobornyl Formate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl formate, a bicyclic monoterpenoid ester, is a naturally occurring volatile organic compound found in the essential oils of various plants.[1] It contributes to the characteristic aroma of many plant species and has garnered interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its presence across different plant families.

Natural Occurrence and Quantitative Data

This compound is a recognized plant metabolite, identified as a component of the essential oils of several species, notably within the Asteraceae (sunflower) family.[1][2] Its presence has also been reported in Mosla chinensis.[3] Quantitative analyses have revealed its concentration to vary significantly depending on the plant species, geographical location, and the specific plant part analyzed.

The following tables summarize the quantitative data available for this compound and its direct precursor, isoborneol, in various plant species.

Table 1: Quantitative Occurrence of this compound in Plants

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Chrysanthemum indicumAsteraceaeFlower headsPresent (unquantified)[4]
Tanacetum vulgareAsteraceaeInflorescencesPresent (unquantified)[3]

Table 2: Quantitative Occurrence of Isoborneol (Precursor) in Plants

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Chrysanthemum indicumAsteraceaeFlower heads7.64%[4]

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway proceeds through the formation of geranyl pyrophosphate (GPP), which then undergoes cyclization to form the bornyl skeleton. The final step involves the esterification of the resulting isoborneol.

Signaling Pathway

The biosynthesis of this compound is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which produces IPP and DMAPP. These five-carbon units are then condensed to form the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP).

This compound Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Synthesis Pyruvate Pyruvate IPP Isopentenyl Pyrophosphate G3P Glyceraldehyde-3-Phosphate DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP GPP Geranyl Pyrophosphate IPP->GPP DMAPP->GPP Bornyl_PP Bornyl Pyrophosphate GPP->Bornyl_PP Bornyl Diphosphate Synthase Isoborneol Isoborneol Bornyl_PP->Isoborneol Hydrolase Isobornyl_Formate This compound Isoborneol->Isobornyl_Formate Formyltransferase Formyl_Donor Formyl Donor (e.g., 10-Formyl-THF) Formyl_Donor->Isobornyl_Formate

Caption: Biosynthesis of this compound from primary metabolites.

The cyclization of GPP to bornyl pyrophosphate is a key step, catalyzed by bornyl diphosphate synthase. Subsequent hydrolysis yields isoborneol. The final step is the formylation of isoborneol. While the specific enzymes responsible for this final esterification step in most plants are not yet fully characterized, it is hypothesized to be carried out by a formyltransferase, which utilizes a formyl donor such as 10-formyltetrahydrofolate.

Experimental Protocols

The extraction and quantification of this compound from plant material typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis. For volatile compounds, headspace solid-phase microextraction (HS-SPME) is also a highly effective pre-concentration technique.

Steam Distillation for Essential Oil Extraction

This protocol describes a general procedure for extracting essential oils from plant material.

Materials:

  • Fresh or dried plant material (e.g., flower heads, leaves)

  • Distilled water

  • Clevenger-type apparatus or similar steam distillation setup

  • Heating mantle

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a known amount of plant material (e.g., 100 g).

  • Place the plant material into the distillation flask of the Clevenger apparatus.

  • Add a sufficient volume of distilled water to the flask to cover the plant material.

  • Set up the distillation apparatus, ensuring all connections are secure.

  • Begin heating the flask to generate steam.

  • Continue the distillation for a set period (e.g., 3 hours), collecting the distillate.

  • The essential oil will separate from the aqueous phase in the collection tube.

  • Carefully collect the essential oil layer.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the essential oil in a sealed vial at 4°C until analysis.

Steam_Distillation_Workflow Start Plant Material Distillation Steam Distillation Start->Distillation Collection Collect Distillate Distillation->Collection Separation Separate Essential Oil and Hydrosol Collection->Separation Drying Dry Essential Oil (Anhydrous Na2SO4) Separation->Drying Storage Store at 4°C Drying->Storage End Ready for Analysis Storage->End GCMS_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Essential Oil Sample + Internal Standard GCMS GC-MS Analysis (Full Scan or SIM) Sample->GCMS Standards This compound Standards + Internal Standard Standards->GCMS Calibration Construct Calibration Curve GCMS->Calibration Quantify Quantify this compound in Sample GCMS->Quantify Calibration->Quantify

References

Spectroscopic Analysis of Isobornyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy data for isobornyl formate. It includes a summary of key spectral data, detailed experimental protocols, and workflow diagrams to facilitate understanding and replication. This compound (C11H18O2), a significant fragrance and flavoring agent, is a monoterpenoid ester.[1] Its characterization is crucial for quality control and research in various fields, including drug development where terpene derivatives are of growing interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile compounds. The gas chromatogram provides the retention time of the compound, while the mass spectrum offers a fragmentation pattern that serves as a molecular fingerprint.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. Due to licensing restrictions on the direct download of the spectral data from sources like the NIST WebBook, the following table represents an analysis of the major peaks observed in the published spectrum.[2]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Putative Fragment Assignment
69~100[C5H9]+
95~80[C7H11]+
81~75[C6H9]+
136~60[M-CHOOH]+ (Loss of formic acid)
80~55[C6H8]+
121~45[M-C3H7O]+
108~30[C8H12]+
154~20[M-CO]+ (Loss of carbon monoxide)
182~5[M]+ (Molecular Ion)

Note: The relative abundances are estimations based on the visual inspection of the mass spectrum available on the NIST WebBook.[2]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides valuable information about the functional groups present in the molecule.

IR Spectrum Analysis

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester functionality and bicyclic alkane structure. The key absorption peaks from the spectrum available on the NIST WebBook are summarized below.[3][4]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2960C-H stretchAlkanes (CH, CH₂, CH₃)
~1725C=O stretchEster (Formate)
~1180C-O stretchEster (Formate)

Experimental Protocols

The following are detailed, representative methodologies for acquiring GC-MS and IR spectra of this compound, based on standard practices for the analysis of terpenoids and liquid organic compounds.[5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum for identification.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 100 µg/mL.[6]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpenes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 5 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. The acquired mass spectrum can be compared with a reference library (e.g., NIST) for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: this compound is a liquid at room temperature and can be analyzed directly as a neat liquid.

  • Method 1: Thin Film between Salt Plates

    • Place a single drop of this compound onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder.

  • Method 2: Attenuated Total Reflectance (ATR)

    • Place a small drop of this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Background Spectrum: Collect a background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

    • Sample Spectrum: Collect the spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule. Identify the characteristic peaks for the ester and alkane moieties.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for GC-MS and IR analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation in Capillary Column Injection->Separation Elution Elution based on Volatility Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Detection of Fragment Ions Fragmentation->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum LibrarySearch Compare with Spectral Library MassSpectrum->LibrarySearch Identification Identify Compound LibrarySearch->Identification

Caption: Workflow for GC-MS analysis of this compound.

IR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Neat Liquid this compound ThinFilm Prepare as Thin Film or on ATR Sample->ThinFilm Background Collect Background Spectrum ThinFilm->Background SampleScan Collect Sample Spectrum Background->SampleScan Subtraction Background Subtraction SampleScan->Subtraction FT Fourier Transform Subtraction->FT Spectrum Generate IR Spectrum FT->Spectrum PeakID Identify Characteristic Peaks Spectrum->PeakID GroupCorr Correlate Peaks to Functional Groups PeakID->GroupCorr

References

An In-depth Technical Guide to the Stereochemistry of Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of isobornyl formate, a bicyclic monoterpenoid of interest in various chemical and pharmaceutical applications. The document delves into the synthesis, stereoisomeric forms, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and stereochemical analysis are presented, alongside a thorough examination of the key Wagner-Meerwein rearrangement that governs its formation. All quantitative data is summarized in structured tables, and the reaction mechanism is visualized using a clear signaling pathway diagram.

Introduction

This compound, systematically named (1R,2R,4R)-rel-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl formate, is a formate ester of isoborneol.[1] It is a bridged bicyclic monoterpenoid characterized by a rigid carbon skeleton containing three stereocenters, leading to the existence of multiple stereoisomers.[2][3] The stereochemistry of this compound is of paramount importance as it dictates its physical, chemical, and biological properties. This guide aims to provide a detailed technical understanding of its stereochemical aspects for professionals in research and drug development.

Stereoisomers of this compound

The rigid bicyclo[2.2.1]heptane ring system of this compound gives rise to diastereomers, primarily the exo and endo isomers. The formate group in this compound is in the exo position, while its endo diastereomer is known as bornyl formate.[4][5] Each of these diastereomers can exist as a pair of enantiomers due to the inherent chirality of the molecule.

Table 1: Stereoisomers of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl Formate

StereoisomerTrivial NameIUPAC Name (example enantiomer)
exoThis compound[(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] formate[6]
endoBornyl formate[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] formate[7]

Synthesis and Stereoselectivity

The primary industrial synthesis of this compound involves the acid-catalyzed reaction of camphene with formic acid.[2] This reaction is a classic example of a Wagner-Meerwein rearrangement, which dictates the stereochemical outcome of the product.

The Wagner-Meerwein Rearrangement

The mechanism proceeds through the protonation of the exocyclic double bond of camphene to form a tertiary carbocation. This is followed by a 1,2-alkyl shift, which relieves ring strain and results in the formation of a more stable secondary carbocation, the isobornyl cation. Nucleophilic attack by the formate ion then occurs preferentially from the less sterically hindered exo face, leading to the predominant formation of this compound.

Wagner_Meerwein_Rearrangement cluster_0 Reaction Mechanism Camphene Camphene Protonation Protonation (H⁺) Camphene->Protonation + H⁺ Carbocation1 Tertiary Carbocation Protonation->Carbocation1 Rearrangement Wagner-Meerwein Rearrangement (1,2-alkyl shift) Carbocation1->Rearrangement Carbocation2 Secondary Carbocation (Isobornyl Cation) Rearrangement->Carbocation2 Nucleophilic_Attack Nucleophilic Attack (HCOO⁻) Carbocation2->Nucleophilic_Attack + HCOO⁻ Isobornyl_Formate This compound (exo) Nucleophilic_Attack->Isobornyl_Formate

References

A Technical Guide to the Solubility of Isobornyl Formate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobornyl formate in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide offers qualitative solubility information, predictive estimations, and detailed experimental protocols to enable researchers to determine precise solubility values.

This compound, a formate ester of isoborneol, is a colorless liquid with applications in the flavor and fragrance industries.[1][2] Understanding its solubility is crucial for its application in various formulations, chemical reactions, and purification processes.

Predicted Solubility of this compound

The principle of "like dissolves like" is a useful guide for predicting solubility. This compound is a relatively nonpolar molecule with a polar ester group. Therefore, it is expected to be highly miscible with a wide range of organic solvents.

The following table provides a qualitative and estimated summary of this compound's solubility based on available information and chemical principles.

Solvent ClassificationSolvent ExamplesPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighly Soluble/MiscibleThis compound is known to be soluble in ethanol.[1] Alcohols can engage in hydrogen bonding and have sufficient nonpolar character to dissolve this compound.
Ketones Acetone, Methyl Ethyl KetoneHighly Soluble/MiscibleKetones are polar aprotic solvents that can effectively solvate the ester group of this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Highly Soluble/MiscibleEthers are good solvents for a wide range of organic compounds and are expected to readily dissolve this compound.
Esters Ethyl Acetate, Butyl AcetateHighly Soluble/MiscibleAs an ester itself, this compound is expected to be highly miscible with other esters due to similar intermolecular forces.
Aromatic Hydrocarbons Toluene, XyleneHighly Soluble/MiscibleThe nonpolar nature of aromatic hydrocarbons makes them good solvents for the bicyclic terpene structure of this compound.
Aliphatic Hydrocarbons Hexane, HeptaneSoluble/MiscibleWhile less polar, the significant nonpolar character of this compound suggests good solubility in aliphatic hydrocarbons.
Chlorinated Solvents Dichloromethane, ChloroformHighly Soluble/MiscibleChlorinated solvents are versatile and effective at dissolving a wide range of organic compounds, including esters.
Glycols Propylene Glycol, Dipropylene GlycolSolubleThis compound is reported to be soluble in dipropylene glycol.[2]
Water Slightly Soluble / InsolubleAs a largely nonpolar organic molecule, this compound has limited solubility in the highly polar water. An estimated water solubility is 80.06 mg/L at 25 °C.[2]

Experimental Protocol for Determining this compound Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following section details a general method for determining the solubility of a liquid solute like this compound in an organic solvent.

Principle

The isothermal shake-flask method is a common and reliable technique for determining the solubility of a compound in a solvent. This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials or flasks. The presence of a separate liquid phase of this compound should be visible.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

  • Phase Separation:

    • Once equilibrium is established, cease agitation and allow the two phases to separate. If necessary, centrifuge the vials at a controlled temperature to facilitate a clean separation.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a pipette. Avoid disturbing the undissolved this compound phase.

    • Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Concentration Analysis:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

  • Replicate and Report:

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

    • Report the average solubility value along with the standard deviation and the experimental temperature.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in understanding and determining the solubility of this compound, the following diagrams are provided.

G cluster_0 Solubility Determination Workflow A Solvent & Solute Selection B Preparation of Supersaturated Mixture A->B C Equilibration at Constant Temperature B->C D Phase Separation (Centrifugation/Settling) C->D E Sample Collection (Supernatant) D->E F Sample Dilution E->F G Concentration Analysis (e.g., GC, HPLC) F->G H Solubility Calculation G->H

Caption: Workflow for experimental solubility determination.

G cluster_0 Molecular Interaction IsobornylFormate This compound (Solute) Solvation Solvation IsobornylFormate->Solvation van der Waals forces OrganicSolvent Organic Solvent (e.g., Ethanol) OrganicSolvent->Solvation Dipole-Dipole Interactions Hydrogen Bonding (if applicable)

Caption: Solute-solvent interactions for this compound.

References

An In-depth Technical Guide to the Core Differences Between Isobornyl Formate and Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl formate and bornyl formate are isomeric monoterpene esters derived from the bicyclic alcohols isoborneol and borneol, respectively. While structurally similar, their key difference lies in the stereochemistry of the formate group on the bicyclo[2.2.1]heptane skeleton. This distinction between the exo (isobornyl) and endo (bornyl) orientation influences their physicochemical properties, spectroscopic signatures, and sensory characteristics. This technical guide provides a comprehensive comparison of these two compounds, summarizing their chemical and physical properties, outlining their synthesis, and presenting their spectroscopic data. Although direct applications in drug development for these specific formate esters are not extensively documented, the known biological activities of their parent alcohols and other ester derivatives suggest potential avenues for future research.

Introduction

Borneol and isoborneol are well-known bicyclic monoterpenoids that have garnered interest in medicinal chemistry. Borneol, in particular, has a history of use in traditional medicine and is recognized for its ability to enhance the permeability of other drugs across biological barriers[1]. Their esters, including acetates and formates, are primarily utilized in the flavor and fragrance industries for their characteristic woody and pine-like scents[1][2]. However, the growing interest in the pharmacological potential of monoterpenes and their derivatives warrants a closer examination of these simple esters. This guide focuses on the fundamental differences between this compound and bornyl formate, providing the detailed technical information required by researchers in chemistry and drug development.

Structural Differences

The core difference between this compound and bornyl formate is the stereochemical orientation of the formate group on the bicyclic ring system. In this compound, the formate group is in the exo position, while in bornyl formate, it is in the endo position. This seemingly minor difference in spatial arrangement leads to distinct chemical and physical properties.

Stereochemical relationship of bornyl and this compound.

Physicochemical Properties

The difference in stereochemistry between this compound and bornyl formate gives rise to variations in their physical and chemical properties. These are summarized in the table below.

PropertyThis compoundBornyl Formate
Molecular Formula C₁₁H₁₈O₂C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol [3]182.26 g/mol [4]
CAS Number 1200-67-5[3]7492-41-3[4]
IUPAC Name [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate[3](1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate[4]
Appearance Colorless liquid[3]Colorless liquid[4]
Odor Green, earthy, herbaceous-camphoraceous, piney[1][3]Green, earthy, refreshing[4]
Boiling Point Not specified225-230 °C @ 760 mmHg[4]
Density 1.011-1.017 g/cm³ (20°C)[3]1.007-1.013 g/cm³ (20°C)
Refractive Index 1.469-1.473 (20°C)[3]1.466-1.472 (20°C)
Solubility Soluble in oils, slightly soluble in water[3]Soluble in oils, slightly soluble in water
Stereochemistry exoendo

Experimental Protocols

Synthesis

Synthesis of this compound: this compound is typically synthesized by the esterification of camphene with formic acid. This reaction can be carried out with or without a catalyst[1][2].

  • Reactants: Camphene, Formic Acid

  • General Procedure: Camphene is reacted with an excess of formic acid. The reaction mixture is heated for several hours. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the excess formic acid is neutralized, and the product is extracted with a suitable organic solvent. The crude product is then purified by fractional distillation under reduced pressure. The use of a catalyst, such as a strong acid, can increase the reaction rate.

Synthesis of Bornyl Formate: Bornyl formate is prepared by the esterification of borneol with a formylating agent. A common method involves the use of a mixture of formic and acetic anhydride with d-bornyl alcohol[2].

  • Reactants: d-Borneol, Formic/Acetic Anhydride

  • General Procedure: d-Borneol is dissolved in a suitable solvent. A mixture of formic and acetic anhydride is added dropwise to the solution while maintaining a controlled temperature. The reaction mixture is then heated to around 50°C for a specified period[2]. After the reaction is complete, the mixture is cooled and washed with water and a mild base to remove unreacted acids and anhydrides. The organic layer is then dried and the solvent is removed. The resulting bornyl formate is purified by vacuum distillation.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the exo and endo isomers. The chemical shift of the proton at the C2 position is a key indicator. In the exo isomer (isobornyl), this proton is in the endo position and typically appears at a different chemical shift compared to the exo proton in the endo isomer (bornyl)[5].

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of both isomers yields a molecular ion peak corresponding to their molecular weight. The fragmentation patterns can be used for identification, although they may be very similar due to the isomeric nature of the compounds.

Infrared (IR) Spectroscopy: The IR spectra of both compounds will show a characteristic strong absorption band for the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. There will also be C-O stretching bands and absorptions corresponding to the hydrocarbon backbone.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and bornyl formate.

Table 2: ¹H and ¹³C NMR Chemical Shifts (indicative, may vary with solvent)

Assignment This compound (exo) Bornyl Formate (endo)
¹H NMR (ppm)
H-2 (CHOCO)~4.7 (triplet)~5.1 (doublet of doublets)
Formyl H~8.0 (singlet)~8.0 (singlet)
Methyls~0.8-1.0 (singlets)~0.8-1.0 (singlets)
¹³C NMR (ppm)
C=O~161~161
C-2 (CHOCO)~80~76
Methyls~12-21~13-20

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values presented are approximate based on typical spectra of borneol and isoborneol derivatives[5].

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Spectroscopic Method This compound Bornyl Formate
Mass Spec (m/z) Molecular Ion: 182. Key Fragments: 136, 121, 95, 81Molecular Ion: 182. Key Fragments: 136, 121, 95, 81[4]
IR Spectroscopy (cm⁻¹) C=O stretch: ~1725, C-O stretch: ~1180C=O stretch: ~1725, C-O stretch: ~1180

Applications in Drug Development: Current Status and Future Perspectives

Currently, there is a notable lack of specific studies on the pharmacological activities of this compound and bornyl formate. Their use is predominantly in the flavor and fragrance industries[6]. However, the well-documented biological activities of their parent alcohols, borneol and isoborneol, as well as other ester derivatives, provide a strong rationale for investigating the potential of these formate esters in a pharmaceutical context.

6.1. Potential Based on Parent Alcohols:

  • Borneol: Has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties[1]. A significant area of research is its role as a penetration enhancer, facilitating the transport of other drugs across the blood-brain barrier[1].

  • Isoborneol: Also exhibits biological activities, including potential antiviral effects[7].

6.2. Potential Based on Other Ester Derivatives:

  • Bornyl Acetate: Has demonstrated inhibitory effects on the proliferation and invasion of colorectal cancer cells by suppressing the PI3K/AKT signaling pathway[8].

  • Bornyl Cinnamate and Coumarate Derivatives: Have been investigated for their pro-apoptotic effects in melanoma cells, acting through mitochondrial dysfunction and endoplasmic reticulum stress[9][10].

Given that the formate esters are simple derivatives of these bioactive alcohols, it is plausible that they may exhibit their own unique pharmacological profiles or act as prodrugs that release borneol or isoborneol in vivo. The ester linkage could modulate the lipophilicity and pharmacokinetic properties of the parent alcohol, potentially leading to improved bioavailability or altered activity.

G Potential Drug Development Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Preclinical Development synthesis Synthesis of Isobornyl/Bornyl Formate purification Purification (e.g., Distillation) synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Anti-inflammatory) characterization->in_vitro Lead Compound Identification mechanism Mechanism of Action Studies in_vitro->mechanism in_vivo In Vivo Animal Models mechanism->in_vivo Promising Candidate pharmacokinetics Pharmacokinetics & Toxicology in_vivo->pharmacokinetics

A generalized workflow for investigating the therapeutic potential of novel compounds.

Conclusion

This compound and bornyl formate are stereoisomers whose primary distinction lies in the exo versus endo orientation of the formate group. This structural difference results in measurable variations in their physicochemical and spectroscopic properties. While their current applications are confined to the fragrance and flavor sector, the established pharmacological activities of their parent alcohols and related esters suggest that this compound and bornyl formate may be overlooked candidates for biological investigation. Further research is warranted to explore their potential cytotoxic, anti-inflammatory, or other therapeutic effects, which could open new avenues for their application in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of isobornyl formate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₁₁H₁₈O₂) is a monoterpenoid ester with applications as a flavoring and fragrance agent.[1][2][3] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in various matrices.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4][5][6] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and measuring their mass-to-charge ratio, enabling confident identification.[2]

Experimental Protocols

This section details the necessary steps for analyzing this compound by GC-MS, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For essential oils or fragrance mixtures, a simple dilution is often sufficient.

Protocol for Liquid Samples (e.g., Essential Oils):

  • Dilution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Solvent Addition: Add a suitable volatile solvent, such as hexane or dichloromethane, to the flask to dissolve the sample.[4]

  • Volume Adjustment: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Filtration (Optional): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter into a clean GC vial.[6]

  • Transfer: Transfer the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and can be adapted based on the specific instrumentation and analytical goals.

Parameter Value Notes
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column is suitable for this analysis.
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 split ratio)Splitless injection can be used for trace analysis.
Carrier GasHelium
Flow Rate1.0 mL/minConstant flow mode is recommended.
Oven Temperature ProgramInitial temperature: 60 °C, hold for 2 minRamp: 5 °C/min to 240 °C, hold for 5 minThis program should provide good separation for this compound and related compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard for creating reproducible mass spectra.
Mass Range40-300 amuTo cover the molecular ion and expected fragments.
Scan Speed1000 amu/s
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 minTo prevent filament damage from the solvent peak.

Data Presentation

Retention and Spectral Data

Identification of this compound is achieved by comparing its retention time and mass spectrum with a reference standard or a spectral library such as the NIST Mass Spectral Library.[7]

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Typical Retention Index (DB-5 type column)
This compound1200-67-5C₁₁H₁₈O₂182.26~1220 - 1240

Retention index can vary depending on the specific GC conditions.

Mass Spectral Fragmentation

The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization. While the molecular ion peak (m/z 182) may be of low intensity or absent, several characteristic fragment ions are observed.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Relative Intensity
136[M - HCOOH]⁺Moderate
121[C₉H₁₃]⁺High
95[C₇H₁₁]⁺Base Peak
81[C₆H₉]⁺High
69[C₅H₉]⁺Moderate

Relative intensities are approximate and can vary between instruments.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Calibration Curve Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Analyze each standard in triplicate under the same GC-MS conditions as the samples.

  • Curve Generation: Plot the peak area of a characteristic ion (e.g., m/z 95) against the concentration of the standards. A linear regression analysis should be performed to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

Method Validation Parameters (Typical Expected Values)

While specific experimental validation is required, the following table provides typical performance characteristics for the GC-MS analysis of terpenes and related compounds.

Parameter Typical Value
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Linearity (R²)> 0.99
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Essential Oil) Dilution Dilution with Solvent Sample->Dilution Filtration Filtration (Optional) Dilution->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Library_Search Library Search (NIST) Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for GC-MS analysis.

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output Sample Sample Containing This compound GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Identification) GC->MS Qualitative Qualitative Data (Retention Time, Mass Spectrum) MS->Qualitative Quantitative Quantitative Data (Concentration) MS->Quantitative

Caption: Key steps in GC-MS analysis.

References

Application Notes and Protocols for FTIR Analysis of Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Unveiling the Molecular Fingerprint: A Detailed Guide to Functional Group Identification in Isobornyl Formate using FTIR Spectroscopy

[City, State] – [Date] – This application note provides a comprehensive protocol for the identification of functional groups in this compound using Fourier Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for the analysis of this common fragrance and flavoring agent.

This compound, a bicyclic monoterpene ester, possesses a characteristic chemical structure that gives rise to a unique infrared spectrum. FTIR spectroscopy serves as a rapid and non-destructive analytical technique to elucidate the key functional groups present in the molecule, confirming its identity and purity. The primary functional groups within this compound are the ester group and the saturated aliphatic rings.

Key Functional Groups and Their Infrared Absorptions

The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The table below summarizes the expected absorption bands and their corresponding molecular motions.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ester (C=O)Stretching1735 - 1750Strong
Ester (C-O)Stretching1000 - 1300Strong
Alkane (C-H)Stretching2850 - 3000Strong
Alkane (C-H)Bending1350 - 1480Variable

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups.

The most prominent absorption band in the spectrum of this compound is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹.[1] Additionally, the strong absorptions in the 1000-1300 cm⁻¹ range are indicative of the C-O stretching vibrations of the ester group.[1] The presence of the isobornyl scaffold, a saturated bicyclic alkane structure, is confirmed by the strong C-H stretching vibrations observed between 2850 and 3000 cm⁻¹ and the C-H bending vibrations at lower wavenumbers.

Experimental Protocols

The following protocols detail the procedures for obtaining high-quality FTIR spectra of this compound, a liquid sample. Two common methods are presented: Attenuated Total Reflectance (ATR) and the Liquid Transmission Cell method.

This method is ideal for rapid and straightforward analysis of liquid samples with minimal sample preparation.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization sequence.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting attenuated energy is measured by the detector.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands as outlined in Table 1.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove any residual sample.

This traditional method involves placing the liquid sample between two infrared-transparent salt plates.

Materials:

  • FTIR Spectrometer

  • Demountable liquid transmission cell (e.g., with NaCl or KBr windows)

  • This compound sample

  • Pipette

  • Solvent for cleaning (e.g., anhydrous isopropanol or dichloromethane)

  • Lint-free wipes

  • Desiccator for storing salt plates

Protocol:

  • Cell Preparation:

    • Handle the salt plates with care, avoiding contact with moisture.

    • Ensure the salt plates are clean and free of any residue. If necessary, polish them with a suitable polishing kit.

  • Sample Loading:

    • Place one salt plate in the cell holder.

    • Using a pipette, apply a small drop of this compound to the center of the plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Assemble the cell holder, ensuring a gentle and even pressure on the plates.

  • Background and Sample Spectra:

    • Acquire a background spectrum with an empty beam path.

    • Place the assembled liquid cell in the sample holder of the spectrometer.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Process the spectrum to identify the key functional group absorptions as detailed in Table 1.

  • Cleaning and Storage:

    • Disassemble the cell and clean the salt plates thoroughly with an appropriate anhydrous solvent.

    • Store the clean, dry salt plates in a desiccator to prevent damage from atmospheric moisture.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the FTIR analysis of this compound.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation Prep Sample Acquisition (this compound) Background Acquire Background Spectrum Prep->Background Choose Method (ATR or Transmission) Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Data Processing (e.g., Baseline Correction) Sample_Scan->Process Identify_Peaks Peak Identification Process->Identify_Peaks Compare Compare with Reference Spectra and Correlation Charts Identify_Peaks->Compare Assign_Groups Assign Functional Groups Compare->Assign_Groups Report Generate Report Assign_Groups->Report

Caption: Experimental workflow for FTIR analysis.

Functional_Group_Identification_Logic cluster_peaks Characteristic Peaks cluster_groups Assigned Functional Groups FTIR_Spectrum FTIR Spectrum of This compound Peak1 ~1740 cm⁻¹ (Strong, Sharp) FTIR_Spectrum->Peak1 Peak2 ~1180 cm⁻¹ (Strong) FTIR_Spectrum->Peak2 Peak3 ~2950 cm⁻¹ (Strong) FTIR_Spectrum->Peak3 Group1 C=O Stretch (Ester) Peak1->Group1 Group2 C-O Stretch (Ester) Peak2->Group2 Group3 C-H Stretch (Alkane) Peak3->Group3

Caption: Logic for functional group identification.

Conclusion

FTIR spectroscopy is a powerful and efficient technique for the qualitative analysis of this compound. By following the detailed protocols and utilizing the provided data for interpretation, researchers can confidently identify the key functional groups and verify the chemical identity of the sample. The characteristic strong ester carbonyl absorption, coupled with the C-O and C-H stretching vibrations, provides a definitive spectral fingerprint for this compound.

References

Application Note: Isobornyl Formate as a Key Intermediate in Camphor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the synthesis of camphor, a widely used terpenoid, through a multi-step process involving isobornyl formate as a key intermediate. The traditional synthetic route from α-pinene involves its isomerization to camphene, which is then esterified to an isobornyl ester.[1] This note provides detailed protocols for the synthesis of this compound from camphene, its subsequent hydrolysis to isoborneol, and the final oxidation to camphor.[2][3] The methodologies are compiled from established chemical literature, offering a comprehensive guide for laboratory synthesis. Quantitative data on reaction conditions and yields are presented for comparative analysis.

Overall Synthetic Pathway

The synthesis of camphor from camphene via this compound is a three-step process. First, camphene undergoes an acid-catalyzed addition reaction with formic acid to produce the intermediate ester, this compound.[2][4] This is followed by the saponification (hydrolysis) of the ester to yield isoborneol.[5][6] Finally, isoborneol, a secondary alcohol, is oxidized to the ketone, camphor.[7][8]

G Camphene Camphene IsobornylFormate This compound Camphene->IsobornylFormate Esterification (+ HCOOH) FormicAcid Formic Acid Isoborneol Isoborneol IsobornylFormate->Isoborneol Hydrolysis (Saponification) Camphor Camphor Isoborneol->Camphor Oxidation

Caption: Reaction pathway for camphor synthesis via this compound.

Data Presentation: Reaction Conditions and Yields

The efficiency of camphor synthesis is dependent on the conditions of each step. The following tables summarize quantitative data from various studies on the formation of isobornyl esters and the oxidation of isoborneol.

Table 1: Synthesis of Isobornyl Esters from Camphene

Catalyst Co-catalyst / Solvent Temp. (°C) Time (h) Camphene Conversion (%) Isobornyl Ester Yield (%) Reference
Tartaric Acid Boric Acid / Acetic Acid - - 92.9 88.5 (Acetate) [9]
FeCl₃ Acetic Acid 25 2 ~99 >88 (Acetate) [10]
Titanium Sulfate Lauric Acid 80 25 - 74.49 (Laurate) [10]

| Sulfuric Acid | Acetic Acid | - | - | - | 66 (Acetate) |[11] |

Table 2: Oxidation of Isoborneol to Camphor

Oxidizing Agent Solvent Temp. (°C) Yield (%) Reference
Sodium Hypochlorite Glacial Acetic Acid < 50 - [12]
Not Specified Not Specified - 15.4 [13]

| Sodium Hypochlorite | Ionic Liquid | - | 70-79 |[14] |

Experimental Protocols

The following sections provide detailed methodologies for each major step in the synthesis.

Protocol 1: Synthesis of this compound from Camphene

This protocol describes the acid-catalyzed esterification of camphene using formic acid.[2][4]

  • Materials:

    • Camphene

    • Formic acid (98-100%)

    • Acid catalyst (e.g., sulfuric acid, or a solid acid catalyst)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Diethyl ether or other suitable organic solvent

  • Apparatus:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add camphene and formic acid (typically in a molar excess of the acid).

    • Slowly add a catalytic amount of sulfuric acid while stirring. The reaction is often exothermic.

    • Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

    • The product can be further purified by vacuum distillation.

Protocol 2: Hydrolysis of this compound to Isoborneol

This protocol details the saponification of this compound to produce isoborneol. The procedure is analogous to the well-documented hydrolysis of isobornyl acetate.[5][6][15]

  • Materials:

    • Crude this compound (from Protocol 1)

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Ethanol or other suitable solvent

    • Diethyl ether

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Apparatus:

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Apparatus for steam distillation or recrystallization

  • Procedure:

    • Dissolve the crude this compound in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (1.5-2.0 molar equivalents).[6]

    • Heat the mixture to reflux for 2-4 hours, or until TLC/GC analysis confirms the complete consumption of the starting ester.[6]

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous mixture multiple times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[6]

    • Filter the solution and concentrate under reduced pressure to yield crude isoborneol.

    • Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by sublimation.[5][13]

Protocol 3: Oxidation of Isoborneol to Camphor

This protocol describes a common and safer method for the oxidation of the secondary alcohol isoborneol to the ketone camphor, using sodium hypochlorite (household bleach).[12][16]

  • Materials:

    • Isoborneol (from Protocol 2)

    • Glacial acetic acid

    • Sodium hypochlorite solution (commercial bleach, ~5-8%)

    • Dichloromethane or diethyl ether

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Sodium bisulfite (if needed to neutralize excess bleach)

  • Apparatus:

    • Erlenmeyer flask

    • Ice bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Sublimation apparatus

  • Procedure:

    • Dissolve isoborneol (e.g., 2.5 g) in glacial acetic acid (e.g., 6 mL) in an Erlenmeyer flask.[16]

    • Cool the flask in an ice bath to maintain a temperature between 5-15°C.[16]

    • Slowly add sodium hypochlorite solution (e.g., 25 mL) dropwise over 5-10 minutes, ensuring the temperature does not exceed 50°C.[12][16]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for about one hour. A precipitate of camphor should form.[16]

    • Check for excess bleach using KI-starch test paper. If the test is positive, add sodium bisulfite solution dropwise until the test is negative.[16]

    • Add the reaction mixture to a cold, saturated NaCl solution to precipitate the camphor completely.[16]

    • Extract the camphor into dichloromethane or diethyl ether using a separatory funnel. Perform at least two extractions.[16]

    • Combine the organic layers and wash them with saturated sodium bicarbonate solution (to neutralize acetic acid) and then with brine.[16]

    • Dry the organic solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude camphor.[16]

    • Purify the final product by sublimation or recrystallization.[12][13]

Experimental Workflow Visualization

The entire process from starting material to purified product can be visualized as a sequential workflow.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidation & Purification A React Camphene with Formic Acid B Aqueous Workup: Neutralize & Wash A->B C Dry & Evaporate Solvent B->C D Saponify this compound with NaOH/EtOH C->D Crude this compound E Extraction with Organic Solvent D->E F Dry & Evaporate Solvent E->F G Oxidize Isoborneol with NaOCl/HOAc F->G Crude Isoborneol H Extraction & Washing G->H I Dry & Evaporate Solvent H->I J Purify Camphor (Sublimation) I->J Z Final Product J->Z Pure Camphor

Caption: Overall experimental workflow for the synthesis of camphor.

References

Application Notes and Protocols: Isobornyl Formate in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isobornyl formate, a significant bicyclic monoterpenoid ester in the field of fragrance and flavor chemistry. This document details its chemical and physical properties, olfactory and gustatory profiles, applications, and includes protocols for its synthesis and sensory evaluation.

Introduction to this compound

This compound (CAS No. 1200-67-5) is the formate ester of isoborneol.[1] It is a key ingredient valued for its unique aromatic profile, contributing fresh, green, and camphoraceous notes to a variety of commercial products.[2] Its chemical structure, characterized by a bridged bicyclic system, imparts a distinctive and substantive odor.

Odor and Flavor Profile:

  • Odor: this compound possesses a complex scent described as green, earthy, herbaceous, and camphoraceous, with a piney character that is more pronounced than its isomer, bornyl formate.[3] It also has balsamic and woody undertones.[4]

  • Flavor: When used in flavors, it imparts a profile that is woody, cooling, musty, floral, camphoraceous, and minty.[4] While it has a sweet taste similar to bornyl formate, it is considered less fruity.[3]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₈O₂[1]
Molecular Weight 182.26 g/mol [2]
CAS Number 1200-67-5[1]
Appearance Colorless clear liquid[4]
Specific Gravity 1.011 to 1.017 @ 25°C[4]
Refractive Index 1.469 to 1.473 @ 20°C[4]
Boiling Point 110°C @ 20 mmHg[4]
Vapor Pressure 0.163 mmHg @ 25°C (estimated)[4]
Flash Point 78.33°C (173°F) TCC[4]
Solubility Soluble in alcohol and oils; slightly soluble in water.[2]

Table 2: Recommended Usage Levels of this compound

ApplicationAverage Usual (ppm)Average Maximum (ppm)Reference(s)
Fragrance Concentrate -up to 2.0%[4]
Baked Goods -0.80[4]
Non-alcoholic Beverages 0.061.00[4]
Frozen Dairy 0.031.00[4]
Fruit Ices 0.031.00[4]
Hard Candy -1.30[4]
Chewing Gum --[4]

Note: this compound is listed as FEMA number 2162 and is considered Generally Recognized as Safe (GRAS).[2][5]

Applications in Fragrance and Flavor

3.1. Fragrance Applications

This compound is extensively used in perfumery to impart a fresh, natural, and clean character. Its green and pine-like notes make it particularly suitable for:

  • Fougère and Chypre Fragrances: It provides a crisp, herbaceous lift that complements the traditional lavender, oakmoss, and bergamot notes.

  • Pine and Forest Scents: It is a key component in creating realistic pine needle and forest floor accords, often blended with other pine-smelling materials like isobornyl acetate.[6]

  • Masculine Fragrances: Its clean and camphoraceous character is frequently used in men's colognes and grooming products.

  • Functional Fragrances: Due to its stability and fresh scent, it is used in soaps, detergents, and air fresheners.[6]

3.2. Flavor Applications

In the flavor industry, this compound is used in trace amounts to add a specific character to various food products:

  • Fruit Flavors: It can be used to add a touch of greenness and complexity to berry and citrus flavors.[3]

  • Beverages: It can be found in non-alcoholic beverages to provide a refreshing and slightly minty note.[4]

  • Confectionery: It is used in hard candies and chewing gum to create unique flavor profiles.

Experimental Protocols

4.1. Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from camphene and formic acid, a classic example of a Fischer esterification. The reaction proceeds via an acid-catalyzed esterification of isoborneol, which is formed in situ from the hydration of camphene.

Materials:

  • Camphene

  • Formic acid (88%)

  • Sulfuric acid (concentrated) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine camphene and an excess of formic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

4.2. Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The purity and identity of the synthesized this compound should be confirmed by GC-MS.

Typical GC-MS Parameters:

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

The retention time and mass spectrum of the synthesized product should be compared with a known standard of this compound.

4.3. Sensory Evaluation of this compound

A trained sensory panel is required to evaluate the olfactory profile of the synthesized this compound.

Materials:

  • Synthesized and purified this compound

  • Reference standard of this compound

  • Odor-free smelling strips

  • Ethanol (perfumer's grade) for dilution

  • Well-ventilated, odor-free evaluation booths

Procedure:

  • Prepare 10% dilutions of both the synthesized sample and the reference standard in ethanol.

  • Dip smelling strips into each solution, ensuring they are equally saturated.

  • Allow the solvent to evaporate for a few seconds.

  • Present the smelling strips to the panelists in a randomized and blind manner.

  • Panelists should evaluate the odor profile at different time intervals (top note, middle note, and dry-down) and record their descriptions and intensity ratings for various odor attributes (e.g., green, camphoraceous, piney, woody).

  • The results from the panel are then statistically analyzed to compare the olfactory profile of the synthesized sample to the reference standard.

Diagrams

5.1. Logical Relationship: Synthesis of this compound

G Camphene Camphene Reaction Fischer Esterification Camphene->Reaction FormicAcid Formic Acid FormicAcid->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction CrudeProduct Crude Isobornyl Formate Reaction->CrudeProduct Purification Purification (Vacuum Distillation) CrudeProduct->Purification PureProduct Pure Isobornyl Formate Purification->PureProduct

Caption: Synthesis workflow for this compound.

5.2. Experimental Workflow: Sensory Evaluation

G cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis PrepSample Prepare 10% dilution of Synthesized this compound DipStrips Dip Smelling Strips PrepSample->DipStrips PrepRef Prepare 10% dilution of Reference Standard PrepRef->DipStrips Present Present to Panelists (Blind & Randomized) DipStrips->Present Evaluate Evaluate Odor Profile (Top, Middle, Dry-down) Present->Evaluate Record Record Descriptions & Intensity Ratings Evaluate->Record Analyze Statistical Analysis Record->Analyze Compare Compare to Reference Analyze->Compare

Caption: Sensory evaluation workflow for a new fragrance ingredient.

5.3. Signaling Pathway: Olfactory Transduction

G Odorant Odorant Molecule (this compound) OR Olfactory Receptor (OR) Odorant->OR Binds to G_olf G-protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: General olfactory signal transduction pathway.

References

Application Notes and Protocols: Enantioselective Synthesis of Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl formate, a valuable fragrance and flavor compound, exists as a pair of enantiomers, each potentially possessing distinct sensory and biological properties. The controlled synthesis of single enantiomers is therefore of significant interest. This document outlines a protocol for the enantioselective synthesis of this compound via enzymatic kinetic resolution of racemic isoborneol. This method leverages the high stereoselectivity of lipases to preferentially acylate one enantiomer of isoborneol, allowing for the separation of the unreacted enantiomer and the newly formed ester. This approach offers a green and efficient pathway to enantioenriched this compound and its corresponding alcohol precursor.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fragrance industries is continually increasing. Chiral molecules often exhibit different pharmacological or sensory profiles, making their stereoselective synthesis a critical area of research. This compound, a bicyclic monoterpenoid ester, is a case in point, where the individual enantiomers may offer unique aromatic characteristics.

Traditional synthesis of this compound from camphene and formic acid typically yields a racemic mixture, meaning a 50:50 ratio of both enantiomers, without well-defined optical characteristics.[1] Achieving enantioselectivity can be approached in several ways, including the use of chiral starting materials (e.g., d- or l-camphene), chiral catalysts, or enzymatic resolutions.[1] Among these, enzymatic kinetic resolution presents an attractive option due to the high selectivity, mild reaction conditions, and environmental compatibility of biocatalysts.

This application note details a representative protocol for the enantioselective synthesis of this compound through the lipase-catalyzed kinetic resolution of racemic isoborneol.

Principle of the Method

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this protocol, a lipase enzyme is used to catalyze the formylation of racemic isoborneol. The enzyme's chiral active site preferentially binds and acylates one enantiomer at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can obtain a mixture of the unreacted, enantioenriched isoborneol and the enantioenriched this compound, which can then be separated.

Experimental Protocols

Materials and Equipment
  • Racemic isoborneol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Formic acid (or a suitable acyl donor like ethyl formate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

  • Molecular sieves (4 Å)

  • Magnetic stirrer and hotplate

  • Reaction vessel with a condenser and inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Protocol: Enzymatic Kinetic Resolution of Racemic Isoborneol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add racemic isoborneol (1.0 eq.), anhydrous toluene (sufficient to dissolve the isoborneol), and activated 4 Å molecular sieves.

  • Acyl Donor Addition: Add ethyl formate (1.5 eq.) as the acyl donor. Note: Direct use of formic acid can sometimes lead to enzyme denaturation; an ester as an acyl donor is often milder.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC to determine the conversion rate. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the produced ester.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the unreacted isoborneol from the produced this compound using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.

  • Characterization: Analyze the purified this compound and isoborneol fractions using chiral GC or HPLC to determine the enantiomeric excess (e.e.) of each. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents hypothetical data for the enzymatic kinetic resolution of racemic isoborneol to illustrate the expected outcomes of the experiment. Actual results may vary depending on the specific enzyme, solvent, temperature, and reaction time.

Catalyst (Lipase)Acyl DonorSolventTemp (°C)Time (h)Conversion (%)Yield of this compound (%)e.e. of this compound (%)e.e. of remaining Isoborneol (%)
Novozym 435Ethyl FormateToluene45245048>95>95
Lipase PSFormic AcidHexane403648459288
CAL-AEthyl FormateMTBE50205250>9890

Diagrams

Logical Workflow for Enantioselective Synthesis

G cluster_prep Preparation cluster_reaction Enzymatic Kinetic Resolution cluster_workup Work-up & Purification cluster_products Products & Analysis rac_isoborneol Racemic Isoborneol reaction_vessel Reaction Vessel (Isoborneol, Lipase, Acyl Donor, Solvent) rac_isoborneol->reaction_vessel filtration Filtration (Remove Enzyme) reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enant_formate Enantioenriched This compound chromatography->enant_formate enant_alcohol Enantioenriched Isoborneol chromatography->enant_alcohol analysis Chiral GC/HPLC Analysis (Determine e.e.) enant_formate->analysis enant_alcohol->analysis

Caption: Workflow for the enantioselective synthesis of this compound.

Discussion

The described protocol for enzymatic kinetic resolution provides a robust method for accessing enantioenriched this compound. The choice of lipase is crucial, as different lipases will exhibit varying levels of activity and enantioselectivity for a given substrate. Immobilized enzymes are preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable.

The degree of enantiomeric excess for both the product and the unreacted starting material is highly dependent on stopping the reaction at or near 50% conversion. Over- or under-running the reaction will lead to a decrease in the enantiomeric purity of one or both components.

Conclusion

This application note provides a detailed protocol for the enantioselective synthesis of this compound using an enzymatic kinetic resolution approach. This method is a powerful tool for obtaining chiral building blocks for research and development in the fragrance, flavor, and pharmaceutical industries. The provided workflow and data table serve as a guide for researchers to design and execute their own experiments in this area.

References

Application Note and Protocol for the Purification of Synthetic Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl formate is a bicyclic monoterpene ester recognized for its characteristic pine-like aroma and is utilized in the fragrance and flavor industries.[1] Its synthesis, typically through the esterification of camphene with formic acid, often results in a crude product containing unreacted starting materials, byproducts, and isomeric impurities.[1] The primary impurities include unreacted camphene, excess formic acid, and the isomeric bornyl formate.[2] Achieving high purity of this compound is crucial for its intended applications and for accurate characterization in research and development.

This document provides a detailed protocol for the purification of synthetic this compound, employing a multi-step approach that includes an initial work-up, column chromatography, and final purification by fractional distillation. Additionally, a method for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) is described.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₁H₁₈O₂182.26213.6 (predicted at 760 mmHg), 110 at 20 mmHg
CampheneC₁₀H₁₆136.24159-160
Formic AcidCH₂O₂46.03100.8
Bornyl FormateC₁₁H₁₈O₂182.26~213 (isomer)

Table 2: Summary of Purification Steps and Expected Outcomes

Purification StepTarget Impurities RemovedExpected Purity of this compound
Aqueous Work-upFormic acid, other water-soluble impurities>85%
Column ChromatographyCamphene, bornyl formate (partial separation)>95%
Fractional DistillationResidual camphene, bornyl formate>99%

Experimental Protocols

Aqueous Work-up of Crude Synthetic this compound

This initial step aims to remove the bulk of acidic impurities, primarily residual formic acid.

Materials:

  • Crude synthetic this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • Dissolve the crude this compound in diethyl ether (approximately 3-5 volumes of the crude product).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution. Add the bicarbonate solution, gently swirl, and then stopper and invert the funnel, frequently venting to release the pressure from CO₂ evolution. Shake cautiously until no more gas is evolved.

  • Drain the lower aqueous layer.

  • Repeat the sodium bicarbonate wash (step 3-4) until the aqueous wash is no longer acidic (test with pH paper).

  • Wash the organic layer with brine to remove residual water.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

  • Filter the drying agent and collect the organic solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, neutralized this compound.

Purification by Column Chromatography

This step separates the this compound from non-polar impurities like camphene and can provide some separation from isomeric impurities.

Materials:

  • Crude, neutralized this compound from the work-up

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Protocol:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent system, such as 98:2 hexane:ethyl acetate. This will elute the non-polar camphene first.

  • Monitor the elution of fractions using Thin Layer Chromatography (TLC). A common developing solvent system for TLC is 9:1 hexane:ethyl acetate. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Gradually increase the polarity of the eluting solvent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the this compound. Esters are more polar than hydrocarbons and will elute later.[3]

  • Collect the fractions containing the purified this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Final Purification by Fractional Distillation

Fractional distillation is employed to separate the this compound from closely boiling impurities, such as the isomeric bornyl formate.[4] Due to the relatively high boiling point of this compound, vacuum distillation is recommended to prevent decomposition.[2][5][6]

Materials:

  • This compound from column chromatography

  • Fractional distillation apparatus (including a fractionating column, distillation flask, condenser, and receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Protocol:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the this compound from the chromatography step into the distillation flask along with boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 20 mmHg).

  • Begin heating the distillation flask gently with a heating mantle.

  • Collect any low-boiling initial fractions (forerun), which may contain residual solvents or more volatile impurities.

  • Slowly increase the temperature and collect the main fraction of this compound at its boiling point at the applied pressure (e.g., ~110 °C at 20 mmHg). Maintain a slow and steady distillation rate for optimal separation.

  • Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure compound.

  • Stop the distillation before the flask becomes completely dry.

  • Allow the apparatus to cool completely before releasing the vacuum.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to confirm the identity and assess the purity of the final product.

Materials:

  • Purified this compound

  • Volatile solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument

Protocol:

  • Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., 1 mg/mL in hexane).

  • Inject the sample into the GC-MS system.

  • Typical GC parameters can be adapted from terpene analysis methods:

    • Column: A non-polar or medium-polarity column (e.g., DB-5MS or equivalent).[7]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • The mass spectrometer can be operated in full scan mode to identify the compounds by their mass spectra. The resulting mass spectrum can be compared with library data for this compound.

  • The purity is determined by the relative peak area of this compound in the total ion chromatogram (TIC).

Visualizations

PurificationWorkflow crude Crude Synthetic This compound workup Aqueous Work-up (NaHCO3 wash) crude->workup Remove Formic Acid neutralized Neutralized Crude Product workup->neutralized chromatography Column Chromatography (Silica Gel) neutralized->chromatography Remove Camphene partially_pure Partially Purified This compound chromatography->partially_pure distillation Fractional Vacuum Distillation partially_pure->distillation Remove Isomers pure >99% Pure This compound distillation->pure analysis GC-MS Analysis pure->analysis result Purity Confirmation analysis->result GCSeparation cluster_elution Elution Order from GC Column Camphene Camphene (Lower Boiling Point) Isobornyl_Formate This compound Camphene->Isobornyl_Formate Followed by Bornyl_Formate Bornyl Formate (Similar Boiling Point) Isobornyl_Formate->Bornyl_Formate Closely Eluting Injection Injection Injection->Camphene Elutes First

References

Synthesis of Isobornyl Acrylate: A Practical Alternative to Isobornyl Formate Route

Author: BenchChem Technical Support Team. Date: December 2025

While the direct synthesis of isobornyl acrylate from isobornyl formate is not a commonly documented or practiced method in the available scientific literature, this document provides a comprehensive guide to a prevalent and efficient industrial synthesis route: the direct esterification of camphene with acrylic acid. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, data presentation, and visual workflows to facilitate the successful synthesis of isobornyl acrylate.

Introduction

Isobornyl acrylate (IBOA) is a monofunctional reactive diluent extensively used in the formulation of radiation-curable coatings, inks, and adhesives. Its bicyclic structure imparts valuable properties to polymers, including high glass transition temperature (Tg), excellent thermal stability, and good adhesion. While various synthetic pathways to IBOA exist, the direct addition of acrylic acid to camphene in the presence of an acid catalyst is a widely adopted industrial method due to its atom economy and efficiency.

This application note details the synthesis of isobornyl acrylate from camphene and acrylic acid, providing optimized reaction conditions, experimental protocols, and expected outcomes based on published data.

Reaction Scheme

The synthesis of isobornyl acrylate from camphene proceeds via an acid-catalyzed esterification reaction. The overall transformation is depicted below:

reaction_scheme Camphene Camphene Plus + Camphene->Plus AcrylicAcid Acrylic Acid Arrow -> AcrylicAcid->Arrow Plus->AcrylicAcid Catalyst Acid Catalyst Arrow->Catalyst H+ IsobornylAcrylate Isobornyl Acrylate Arrow->IsobornylAcrylate

Caption: Reaction scheme for the synthesis of isobornyl acrylate from camphene and acrylic acid.

Experimental Protocols

This section provides a detailed methodology for the synthesis of isobornyl acrylate from camphene and acrylic acid using a solid acid catalyst, as adapted from various literature sources.[1][2][3][4]

Materials:

  • Camphene (95% purity or higher)

  • Acrylic acid (99% purity, stabilized with a suitable inhibitor like hydroquinone monomethyl ether)

  • Solid acid catalyst (e.g., Amberlyst 15, or a self-made solid acid catalyst)[2][3]

  • Polymerization inhibitor (e.g., phenothiazine)

  • Sodium hydroxide solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, charge camphene and acrylic acid. A typical molar ratio of acrylic acid to camphene is in the range of 1.1:1 to 1.5:1.[2][4]

  • Addition of Catalyst and Inhibitor: Add the solid acid catalyst to the reaction mixture. The catalyst loading is typically between 10% and 15% by weight relative to the camphene.[2][3][4] Add a polymerization inhibitor, such as phenothiazine (e.g., 0.03% by weight), to prevent the polymerization of acrylic acid and the product.[3]

  • Reaction: Heat the mixture to the desired reaction temperature, typically between 60°C and 80°C, under constant stirring.[1][2][3][4] Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can vary from 3 to 8 hours.[1][2][4]

  • Work-up:

    • After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Separate the solid catalyst by filtration.

    • Transfer the filtrate to a separatory funnel and wash it with a 5% sodium hydroxide solution to remove unreacted acrylic acid and the inhibitor.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent. The crude isobornyl acrylate can be further purified by vacuum distillation to obtain a high-purity product.

Data Presentation

The following table summarizes the quantitative data from various studies on the synthesis of isobornyl acrylate from camphene and acrylic acid, highlighting the effects of different catalysts and reaction conditions on the yield and selectivity.

CatalystMolar Ratio (Acrylic Acid:Camphene)Catalyst Loading (wt%)Temperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Phosphomolybdic acid1.1:1-80350-[1]
Self-made solid acid1.3:115.5617.981.3-[2][4]
Amberlyst 151.3:11260-83.394.6[3]
Acidic cationic ion exchange resin1:1.2 to 1:4-25-3047994[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of isobornyl acrylate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Charge Camphene and Acrylic Acid B Add Catalyst and Inhibitor A->B C Heat and Stir B->C D Monitor Reaction Progress C->D E Cool to Room Temperature D->E F Filter to Remove Catalyst E->F G Wash with NaOH Solution F->G H Wash with Brine G->H I Dry Organic Layer H->I J Filter Drying Agent I->J K Solvent Evaporation J->K L Vacuum Distillation K->L M M L->M Pure Isobornyl Acrylate

Caption: Experimental workflow for the synthesis of isobornyl acrylate.

Conclusion

The synthesis of isobornyl acrylate from camphene and acrylic acid using a solid acid catalyst is a robust and scalable method. The provided protocol and data offer a solid foundation for researchers to produce this important monomer. While the direct conversion from this compound is not established, the described alternative route is efficient and well-documented in the scientific literature. Careful control of reaction parameters, particularly temperature and catalyst loading, is crucial for achieving high yields and selectivity.

References

Application Notes & Protocols for the Biocatalytic Production of Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of isobornyl formate, a valuable fine chemical with applications in the fragrance and pharmaceutical industries. The enzymatic approach offers a green and sustainable alternative to traditional chemical synthesis, often leading to higher selectivity and milder reaction conditions. The protocols provided are based on established methodologies for the enzymatic esterification of terpene alcohols and other secondary alcohols, utilizing commercially available immobilized lipases.

Introduction

This compound is a formate ester of the bicyclic monoterpenoid isoborneol. Traditionally, its synthesis involves the reaction of formic acid with camphene or isoborneol in the presence of strong acid catalysts, which can lead to environmental concerns and by-product formation.[1] Biocatalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of esters due to its high efficiency, selectivity, and operation under environmentally benign conditions.[2]

This document outlines the use of immobilized Candida antarctica lipase B (commonly known as Novozym 435) for the esterification of isoborneol with formic acid. Novozym 435 is a versatile and robust biocatalyst, widely used for the synthesis of various esters, including those of terpene alcohols.[3][4][5]

Reaction Principle

The enzymatic synthesis of this compound is a reversible esterification reaction between isoborneol (an alcohol) and formic acid (a carboxylic acid), catalyzed by a lipase. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards the formation of the ester product by minimizing the competing hydrolysis reaction.

Reaction Scheme:

Data Presentation

The following tables summarize typical quantitative data for lipase-catalyzed esterification of terpene alcohols and related compounds, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Comparison of Biocatalysts for Formate and Terpene Ester Synthesis

BiocatalystSubstratesProductConversion/YieldReference
Novozym 435Formic acid, Phenethyl alcoholPhenethyl formate95.92%[2][6]
Novozym 435Formic acid, OctanolOctyl formate96.51%[4]
Novozym 435Geraniol, Various fatty acidsGeranyl esters80-100%[3]
Novozym 435Citronellol, Various fatty acidsCitronellyl esters80-100%[3]
Novozym 435(S)-(-)-Perillyl alcohol, Octanoic acidPerillyl octanoate95.22%[4]

Table 2: Optimized Reaction Conditions for Lipase-Catalyzed Esterification of Terpene Alcohols

ParameterOptimized ValueReference
BiocatalystNovozym 435[3][4][7]
Temperature30-60 °C[3][4]
Substrate Molar Ratio (Acid:Alcohol)1:1 to 1:7[3][4]
Enzyme Concentration10-20 g/L[2][4]
Solventn-Hexane, Toluene, Solvent-free[2][3]
Reaction Time4-24 hours[3][4]

Experimental Protocols

Protocol 1: Screening of Lipases for this compound Synthesis

Objective: To identify the most effective lipase for the esterification of isoborneol with formic acid.

Materials:

  • Isoborneol

  • Formic acid

  • Various immobilized lipases (e.g., Novozym 435, Lipozyme TL IM, Lipozyme RM IM)

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (3Å), activated

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostated shaker incubator

  • Glass vials with screw caps

Procedure:

  • Prepare a stock solution of isoborneol and formic acid in n-hexane at a 1:1 molar ratio (e.g., 0.1 M of each).

  • Add 5 mL of the substrate solution to a series of glass vials.

  • To each vial, add a known amount of a different immobilized lipase (e.g., 50 mg). Include a control vial with no enzyme.

  • Add 200 mg of activated molecular sieves to each vial to remove the water produced during the reaction.

  • Seal the vials and place them in a shaker incubator at 40°C with agitation (e.g., 200 rpm).

  • Take samples at regular intervals (e.g., 2, 4, 8, 24 hours) by withdrawing a small aliquot of the reaction mixture.

  • Filter the samples to remove the enzyme and analyze the supernatant by GC-FID to determine the conversion to this compound.

  • Compare the conversion rates for each lipase to identify the most efficient one.

Protocol 2: Optimization of Reaction Parameters for this compound Synthesis using Novozym 435

Objective: To determine the optimal conditions (temperature, substrate molar ratio, and enzyme concentration) for the synthesis of this compound catalyzed by Novozym 435.

Materials:

  • Isoborneol

  • Formic acid

  • Novozym 435

  • n-Hexane (or selected solvent)

  • Molecular sieves (3Å), activated

  • GC-FID system

  • Thermostated shaker incubator

Procedure:

  • Temperature Optimization: Set up a series of reactions as described in Protocol 1, using Novozym 435 as the catalyst. Incubate the reactions at different temperatures (e.g., 30, 40, 50, and 60°C). Monitor the conversion over time to find the optimal temperature.

  • Substrate Molar Ratio Optimization: At the optimal temperature, set up reactions with varying molar ratios of formic acid to isoborneol (e.g., 1:1, 1:2, 2:1, 1:3, 3:1). Keep the concentration of one substrate constant while varying the other. Analyze the conversion to determine the ratio that gives the highest yield.

  • Enzyme Concentration Optimization: At the optimal temperature and molar ratio, vary the concentration of Novozym 435 (e.g., 5, 10, 15, 20 g/L of reaction volume). Monitor the initial reaction rate and final conversion to find the most effective enzyme loading.

Protocol 3: Preparative Scale Synthesis and Product Isolation

Objective: To synthesize and isolate a larger quantity of this compound.

Materials:

  • Isoborneol and formic acid at the optimized molar ratio

  • Novozym 435 at the optimized concentration

  • Optimized solvent and temperature

  • Molecular sieves

  • Reaction vessel with mechanical stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Combine the reactants and solvent in the reaction vessel.

  • Add the molecular sieves and Novozym 435.

  • Maintain the reaction at the optimal temperature with constant stirring for the time required to achieve maximum conversion (determined from optimization studies).

  • Monitor the reaction progress by GC-FID.

  • Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the crude this compound by silica gel column chromatography, if necessary, to remove any unreacted starting materials.

  • Characterize the final product using appropriate analytical techniques (e.g., GC-MS, NMR).

Protocol 4: Analytical Method for Reaction Monitoring by GC-FID

Objective: To quantify the concentrations of isoborneol and this compound in the reaction mixture.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 80°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Calibration: Prepare standard solutions of isoborneol and this compound of known concentrations in the reaction solvent. Inject these standards into the GC-FID to determine their retention times and generate calibration curves.

  • Sample Preparation: Dilute the reaction aliquots with the reaction solvent to fall within the linear range of the calibration curves.

  • Analysis: Inject the prepared samples into the GC-FID.

  • Quantification: Identify and integrate the peaks corresponding to isoborneol and this compound. Calculate their concentrations using the calibration curves. The conversion can be calculated as follows: Conversion (%) = ([this compound] / ([this compound] + [Isoborneol])) * 100

Visualizations

Experimental Workflow Diagram

Biocatalytic_Isobornyl_Formate_Synthesis cluster_prep Reaction Setup cluster_reaction Esterification Reaction cluster_analysis Analysis & Purification Reactants Isoborneol & Formic Acid ReactionVessel Thermostated Shaker (Optimized Temp. & Agitation) Reactants->ReactionVessel Solvent Organic Solvent (e.g., n-Hexane) Solvent->ReactionVessel Enzyme Immobilized Lipase (Novozym 435) Enzyme->ReactionVessel Drying Molecular Sieves Drying->ReactionVessel Sampling Sampling ReactionVessel->Sampling Monitoring Filtration Enzyme Filtration ReactionVessel->Filtration Completion GC_FID GC-FID Analysis Sampling->GC_FID Filtration->Enzyme Recycle Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Logical Relationship of Parameter Optimization

Optimization_Logic Start Start Optimization Temp Optimize Temperature Start->Temp Ratio Optimize Molar Ratio Temp->Ratio Set Optimal Temp Enzyme Optimize Enzyme Conc. Ratio->Enzyme Set Optimal Temp & Ratio Final Optimized Protocol Enzyme->Final All Parameters Optimized

Caption: Sequential optimization of reaction parameters.

References

Application Note: Quantitative Analysis of Isobornyl Formate in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl formate is a significant bicyclic monoterpenoid ester contributing to the characteristic aroma of various essential oils. Its accurate quantification is crucial for the quality control, standardization, and evaluation of the therapeutic and aromatic properties of these oils. This document provides a detailed protocol for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and method validation, ensuring reliable and reproducible results.

Principle of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[1] The principle involves:

  • Sample Injection and Volatilization : A diluted essential oil sample is injected into a heated inlet, where it is vaporized.

  • Chromatographic Separation : The vaporized components are carried by an inert gas (e.g., Helium) through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds elute from the column at characteristic retention times.

  • Mass Spectrometry Detection : As components elute from the GC column, they enter the mass spectrometer. They are first ionized (typically by Electron Ionization - EI), which fragments the molecules into a predictable pattern of charged ions.

  • Identification and Quantification : The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This compound is identified by comparing its retention time and mass spectrum to that of a certified reference standard. Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentrations.

Experimental Protocol

This protocol outlines the procedure for the quantitative determination of this compound in essential oil samples.

Materials and Reagents
  • Essential Oil Sample(s)

  • This compound Certified Reference Standard (CRS) (≥98% purity)

  • Internal Standard (IS) : n-Tridecane or Dodecane (≥99% purity)

  • Solvent : Hexane or Ethyl Acetate, HPLC or GC grade

  • Glassware : Volumetric flasks (1 mL, 5 mL, 10 mL), micropipettes, autosampler vials with septa.

  • Anhydrous Sodium Sulfate (for drying samples if necessary)

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a capillary column.

    • Column : HP-5MS (5% Phenyl Methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Mass Spectrometer capable of electron ionization (EI) and operating in both full scan and Selected Ion Monitoring (SIM) modes.

  • Data System : Software for instrument control, data acquisition, and processing.

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of n-Tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

  • This compound Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound CRS and dissolve it in 10 mL of hexane.

  • Calibration Standards : Prepare a series of calibration standards by serial dilution of the this compound Stock Solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Each calibration standard must contain the internal standard at a constant concentration (e.g., 50 µg/mL).

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Add 1 mL of the Internal Standard Stock Solution (1000 µg/mL).

  • Dilute to the mark with hexane. This results in a sample concentration of approximately 10 mg/mL with an IS concentration of 100 µg/mL.[2]

  • Mix thoroughly. If the solution is cloudy, pass it through a small amount of anhydrous sodium sulfate.

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Operating Conditions
ParameterCondition
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Oven Program Initial temp 60°C (hold 2 min), ramp at 4°C/min to 240°C, hold for 5 min.
MS System Agilent 5977B or equivalent
Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification. Selected Ion Monitoring (SIM) for quantification.
SIM Ions To be determined from the mass spectrum of the this compound standard. Common fragments for formate esters may be selected.
Quantification and Method Validation
  • Identification : The this compound peak in the sample chromatogram is identified by comparing its retention time and mass spectrum with the certified reference standard.

  • Calibration : Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. A linear regression with r² > 0.99 is required.

  • Quantification : Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve. The final percentage (w/w) in the original essential oil is calculated considering the initial weight and dilution factor.

  • Validation : The method should be validated according to ICH or AOAC guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).[3]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation method. Below is a summary of reported concentrations in different essential oils.

Essential Oil SourceBotanical NameReported Concentration (% w/w)Reference
YarrowAchillea millefolium8.83[2]
KesumPolygonum minus0.071
-Mosla chinensisReported Present[1]

Workflow for Quantitative Analysis

The following diagram illustrates the complete workflow for the quantitative analysis of this compound in essential oils.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Obtain Essential Oil Sample & Standards B Prepare Stock Solutions (Analyte & Internal Standard) A->B D Prepare Sample for Analysis (Weigh, Dilute, Add IS) A->D C Create Calibration Curve Standards (Serial Dilution) B->C E GC-MS System Setup (Install Column, Set Parameters) D->E F Inject Calibration Standards E->F G Inject Sample Solution F->G H Process Chromatograms (Peak Integration) G->H I Generate Calibration Curve (Linearity Check r² > 0.99) H->I J Quantify this compound in Sample I->J K Final Report Generation J->K

Figure 1. Workflow for GC-MS Quantitative Analysis.

Conclusion

The GC-MS method detailed in this application note provides a robust, specific, and reliable protocol for the quantitative determination of this compound in essential oils. Adherence to this protocol, including proper sample preparation and method validation, will ensure high-quality data suitable for research, quality control, and regulatory purposes. This enables accurate characterization of essential oils, which is fundamental for their application in the pharmaceutical, food, and fragrance industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isobornyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of isobornyl formate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no this compound.

Possible Causes and Solutions:

Potential CauseRecommended Action
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., anhydrous conditions for Lewis acids). Consider testing a different class of catalyst (see Catalyst Selection table below).
Insufficient Reaction Time or Temperature The reaction may be kinetically slow. Increase the reaction time or modestly elevate the temperature. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal endpoint.
Unfavorable Equilibrium Esterification is a reversible reaction. To drive the equilibrium towards the product, use an excess of formic acid or remove water as it forms, potentially by using a Dean-Stark apparatus, although this may be complicated by the relatively low boiling point of formic acid.
Poor Quality Starting Materials Use high-purity camphene and formic acid. Impurities in the starting materials can inhibit the catalyst or lead to side reactions.
Presence of Water Water can hydrolyze the product back to isoborneol and formic acid, and may also deactivate certain catalysts. Ensure all glassware is thoroughly dried and use anhydrous reagents if possible. The presence of water can sometimes lead to the formation of isoborneol as a significant byproduct.[1]
Formation of Significant Side Products

Issue: The final product is contaminated with significant amounts of side products, such as isoborneol or other rearrangement products.

Possible Causes and Solutions:

Potential CauseRecommended Action
Presence of Water As mentioned, water can lead to the formation of isoborneol through hydrolysis of the ester or hydration of camphene.[1] Minimize water content in the reaction mixture.
Strongly Acidic Catalyst Highly acidic catalysts can sometimes promote rearrangement of the camphene skeleton. If side products are observed, consider using a milder catalyst.
High Reaction Temperature Elevated temperatures can sometimes lead to side reactions or degradation of the product. Try running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via the esterification of camphene with formic acid.[2] This reaction can be performed with or without a catalyst. The reaction involves the Wagner-Meerwein rearrangement of the camphene cation to the isobornyl cation, which is then trapped by formic acid.

Q2: What type of catalysts can be used for this synthesis?

A2: While the reaction can proceed without a catalyst, the use of an acid catalyst is common to increase the reaction rate and yield. Based on analogous reactions for isobornyl acetate synthesis, suitable catalysts can include:

  • Lewis Acids: Such as anhydrous ferric chloride (FeCl₃).

  • Solid Acids: Such as silica-supported heteropoly acids (e.g., H₃PW₁₂O₄₀/SiO₂).

  • Composite Catalysts: Mixtures of an α-hydroxyl carboxylic acid (like tartaric acid or mandelic acid) and boric acid have shown significant synergistic effects in the synthesis of isobornyl acetate and could be effective for the formate ester as well.[1][3]

Q3: What are the typical reaction conditions?

A3: Optimal reaction conditions will vary depending on the catalyst used. However, based on related syntheses, a starting point would be a reaction temperature between 40°C and 80°C with a reaction time of several hours. The molar ratio of formic acid to camphene is typically in excess for the formic acid to drive the reaction equilibrium towards the product.

Q4: How can I purify the synthesized this compound?

A4: The purification process generally involves the following steps:

  • Neutralization: Wash the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove unreacted formic acid and the acid catalyst.

  • Washing: Wash with water to remove any remaining salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Distillation: Purify the final product by vacuum distillation.

Q5: What are the expected side products in this synthesis?

A5: The most common side product is isoborneol, which can form if there is water present in the reaction mixture.[1] Other potential side products can arise from incomplete reaction (unreacted camphene) or rearrangements of the camphene structure if harsh reaction conditions are used.

Data Presentation

Table 1: Comparison of Catalysts for Analogous Isobornyl Acetate Synthesis

Note: This data is for the synthesis of isobornyl acetate and serves as a reference for selecting catalysts for this compound synthesis, for which specific public data is limited.

CatalystCatalyst Loading (% w/w of camphene)Temperature (°C)Time (h)Camphene Conversion (%)Isobornyl Acetate Selectivity (%)Isobornyl Acetate Yield (%)Reference
Anhydrous FeCl₃10252~9994>88[4]
Tartaric Acid-Boric Acid5 (Tartaric Acid), 4 (Boric Acid)701892.995.388.5[1][3]
Mandelic Acid-Boric Acid10 (Mandelic Acid), 4 (Boric Acid)701891.295.186.7[1]
H₃PW₁₂O₄₀/SiO₂Varies403--83[5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of related isobornyl esters. Optimization of specific parameters is recommended.

Materials:

  • Camphene

  • Formic Acid (≥95%)

  • Selected Catalyst (e.g., Anhydrous FeCl₃)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charge the flask with camphene and an excess of formic acid (e.g., a molar ratio of 1:3 to 1:5 of camphene to formic acid).

  • Add the catalyst (e.g., 5-10 mol% relative to camphene).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the desired reaction time (e.g., 4-8 hours).

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Combine Camphene, Formic Acid, and Catalyst react Heat and Stir (e.g., 60°C, 4-8h) prep->react Esterification workup1 Dilute with Solvent react->workup1 workup2 Wash with NaHCO₃ and Brine workup1->workup2 workup3 Dry Organic Layer workup2->workup3 purify Vacuum Distillation workup3->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield start Low or No Yield of This compound check_reagents Check Purity of Camphene & Formic Acid start->check_reagents check_catalyst Verify Catalyst Activity (Fresh Catalyst?) start->check_catalyst check_conditions Review Reaction Conditions (T, t) start->check_conditions check_water Assess for Water Contamination start->check_water solution_reagents Use High-Purity Reagents check_reagents->solution_reagents solution_catalyst Use Fresh/Active Catalyst check_catalyst->solution_catalyst solution_conditions Increase Temperature/Time Monitor by GC check_conditions->solution_conditions solution_water Use Anhydrous Conditions check_water->solution_water

References

Technical Support Center: Side Reactions in the Formylation of Isoborneol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the formylation of isoborneol. The primary focus is on minimizing the formation of undesired byproducts to improve the yield and purity of the target molecule, isobornyl formate.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the formylation of isoborneol?

A1: The major side reaction is the acid-catalyzed dehydration of isoborneol, which leads to the formation of camphene through a Wagner-Meerwein rearrangement.[1][2][3] This rearrangement is a common issue in reactions involving bicyclic terpenes under acidic conditions.[1][2]

Q2: What is the mechanism of camphene formation?

A2: Under acidic conditions, the hydroxyl group of isoborneol is protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation. This carbocation then undergoes a rapid 1,2-shift (the Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. Subsequent elimination of a proton from this rearranged intermediate yields camphene.[4][5]

Q3: How can I minimize the formation of camphene?

A3: Minimizing camphene formation involves carefully controlling the reaction conditions to favor the esterification reaction over the rearrangement and elimination pathways. Key strategies include:

  • Choice of Catalyst: Using a milder acid catalyst can reduce the propensity for carbocation rearrangement. While strong mineral acids like sulfuric acid are effective for esterification, they also strongly promote dehydration.[2] Lewis acids or solid acid catalysts might offer better selectivity.

  • Temperature Control: Higher temperatures tend to favor the elimination reaction (dehydration) that forms camphene.[2] Running the reaction at the lowest effective temperature can help to minimize this side product.

  • Reaction Time: Prolonged reaction times can lead to increased formation of side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to stop the reaction once the formation of this compound is maximized.

  • Water Removal: The formylation of an alcohol with formic acid is a reversible esterification reaction that produces water as a byproduct. Removing water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the formation of the desired this compound and can also help to suppress the competing dehydration reaction.

Q4: Are there alternative methods for the formylation of isoborneol?

A4: While direct esterification with formic acid is a common approach, other formylating agents can be used, potentially under milder conditions that reduce side reactions. For instance, the reaction of isoborneol with a mixed anhydride of formic and acetic acid has been used for the formylation of other alcohols, with the formation of acetate byproducts being a possibility.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formylation of isoborneol.

Issue Potential Cause Troubleshooting Steps
Low yield of this compound and high yield of camphene Reaction conditions are too harsh, favoring dehydration.• Lower the reaction temperature. • Use a milder acid catalyst (e.g., a solid acid catalyst instead of concentrated sulfuric acid). • Reduce the reaction time and monitor the progress closely by TLC or GC. • If applicable, use a Dean-Stark trap to remove water and drive the equilibrium towards ester formation.
Reaction is slow or does not go to completion Insufficiently acidic catalyst or low reaction temperature.• Increase the catalyst loading slightly. • If using a mild catalyst, a moderate increase in temperature may be necessary. Find the optimal balance where the formylation proceeds at a reasonable rate without significant camphene formation.
Presence of unreacted isoborneol in the final product Incomplete reaction due to equilibrium limitations or insufficient reaction time.• Increase the molar excess of formic acid. • Ensure efficient removal of water if using a Dean-Stark apparatus. • Extend the reaction time, while monitoring for an increase in camphene formation.
Difficulty in separating this compound from camphene Similar physical properties of the product and byproduct.• Purification can be achieved by fractional distillation under reduced pressure. • Column chromatography on silica gel can also be an effective separation method.

Experimental Protocols

General Protocol for the Formylation of Isoborneol (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), dissolve isoborneol in a suitable solvent (e.g., toluene or hexane).

  • Addition of Reagents: Add an excess of formic acid (e.g., 1.5 to 3 equivalents).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid, or a solid acid catalyst).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC, observing the disappearance of isoborneol and the appearance of this compound and camphene.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol for the Synthesis of Isobornyl Acetate from Camphene (Adaptable for Formate Synthesis)

This protocol for isobornyl acetate provides insights into controlling the reaction. A similar approach using formic acid instead of acetic acid could be employed for the synthesis of this compound.

  • Reaction: The synthesis of isobornyl acetate from camphene and acetic acid is often catalyzed by solid acid catalysts like zeolites or sulfated zirconia.[5] Reaction temperatures are typically kept moderate (e.g., 25-80°C) to achieve high selectivity for the ester.[5][9] Using an excess of the carboxylic acid can help drive the reaction to completion.[5]

Visualizing Reaction Pathways

Main Reaction and Side Reaction Pathway

The following diagram illustrates the desired formylation of isoborneol to this compound and the competing side reaction that leads to the formation of camphene via the Wagner-Meerwein rearrangement.

formylation_side_reaction cluster_main Desired Formylation cluster_side Side Reaction (Dehydration) isoborneol Isoborneol protonated_isoborneol Protonated Isoborneol isoborneol->protonated_isoborneol + H+ formic_acid Formic Acid acid_catalyst Acid Catalyst (H+) isobornyl_formate This compound (Desired Product) camphene Camphene (Side Product) carbocation_1 Secondary Carbocation protonated_isoborneol->carbocation_1 - H2O carbocation_1->isobornyl_formate + HCOOH - H+ carbocation_2 Tertiary Carbocation (Rearranged) carbocation_1->carbocation_2 Wagner-Meerwein Rearrangement carbocation_2->camphene - H+ water Water troubleshooting_workflow start Start: Formylation of Isoborneol check_product Analyze Product Mixture (GC, TLC, NMR) start->check_product high_camphene High Camphene Content? check_product->high_camphene low_yield Low Conversion? high_camphene->low_yield No adjust_temp Lower Reaction Temperature high_camphene->adjust_temp Yes success Successful Formylation low_yield->success No increase_acid Increase Formic Acid Stoichiometry low_yield->increase_acid Yes change_catalyst Use Milder Acid Catalyst adjust_temp->change_catalyst reduce_time Reduce Reaction Time change_catalyst->reduce_time reduce_time->check_product remove_water Ensure Efficient Water Removal increase_acid->remove_water check_reagents Check Reagent Purity and Dryness remove_water->check_reagents check_reagents->check_product

References

Technical Support Center: Purification of Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isobornyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a crude reaction mixture of this compound synthesized from camphene and formic acid?

A1: The main impurities typically include:

  • Bornyl formate: The endo-isomer of this compound, which often forms concurrently during the synthesis.

  • Unreacted Camphene: The starting alkene may not fully react.

  • Isoborneol: Formed by the hydration of camphene if water is present in the reaction mixture.[1]

  • Residual Formic Acid: The excess acid used as a reactant and catalyst.

Q2: Why is the separation of this compound and bornyl formate so challenging?

A2: The separation of these two diastereomers is difficult due to their very similar physical properties, including close boiling points and polarity. This makes conventional purification techniques like fractional distillation less effective. JECFA specifications for this compound note that the final product may contain small amounts of bornyl formate, highlighting the difficulty of separation.[2]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for analyzing the purity of this compound. It allows for the separation and identification of the main product and its common impurities, such as bornyl formate, camphene, and isoborneol.

Troubleshooting Guides

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a common method for purifying this compound. However, challenges can arise due to the close boiling points of the components in the crude mixture.

Issue 1: Poor separation between this compound and bornyl formate.

  • Cause: The boiling points of this compound and bornyl formate are very close, making their separation by distillation difficult.

  • Troubleshooting:

    • Increase Column Efficiency: Use a longer fractionation column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time.

    • Precise Vacuum Control: Maintain a stable and low vacuum to maximize the boiling point difference between the isomers.

Issue 2: Contamination of the distillate with lower-boiling impurities (e.g., camphene).

  • Cause: Inefficient initial fractionation, leading to the co-distillation of camphene with the product.

  • Troubleshooting:

    • Two-Stage Distillation: Perform an initial distillation to remove the bulk of the low-boiling camphene before carefully fractionating the remaining mixture.

    • Slower Distillation Rate: A slower distillation rate allows for better equilibration in the column, improving the separation of components with different boiling points.

Issue 3: Product decomposition or discoloration.

  • Cause: The use of excessive temperatures during distillation can lead to the thermal degradation of the ester.

  • Troubleshooting:

    • Use Vacuum: Distilling under a vacuum lowers the boiling point of the components, reducing the required heat input and minimizing the risk of decomposition.[3][4]

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Column Chromatography

Preparative column chromatography can be an effective alternative for achieving high purity, especially for separating the isomeric bornyl formate.

Issue 1: Co-elution of this compound and bornyl formate.

  • Cause: The similar polarity of the two isomers makes their separation on standard stationary phases like silica gel challenging.

  • Troubleshooting:

    • Optimize the Mobile Phase: A systematic trial of different solvent systems with varying polarities is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve resolution.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography), which may offer different selectivity for the isomers.

    • High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC with a suitable column (e.g., a reversed-phase C18 column) can provide excellent separation of the diastereomers.[2]

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities at Various Pressures.

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at 20 mmHg (°C)Boiling Point at 7 mmHg (°C)
Camphene159-160[5]~55-56 (at 16 mmHg)[6]-
Isoborneol212-214[7][8]~76-77 (at 3 Torr)[9]-
Bornyl Formate225-230[10][11]~106-108 (at 21 mmHg)[12]-
This compound~214 (Predicted)[13]110[2][14]85-86[2]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is a general guideline for the purification of this compound from a crude reaction mixture.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed for vacuum application.

    • Connect the apparatus to a vacuum pump with a pressure gauge.

  • Procedure:

    • Charge the crude this compound into the distillation flask with boiling chips or a magnetic stir bar.

    • Gradually apply vacuum to the system, aiming for a pressure of around 20 mmHg.

    • Begin heating the flask gently.

    • Collect the initial fraction, which will be rich in unreacted camphene, at a lower temperature.

    • Slowly increase the temperature and collect the main fraction corresponding to the boiling point of this compound at the applied pressure (approximately 110 °C at 20 mmHg).[2][14]

    • Monitor the temperature closely; a stable temperature during collection indicates a pure fraction.

    • The higher-boiling bornyl formate and isoborneol will remain in the distillation flask.

Protocol 2: Purification by Preparative Column Chromatography (Adapted from similar monoterpene ester separations)

This protocol provides a starting point for the chromatographic separation of this compound from its isomers and other impurities.

  • Apparatus and Materials:

    • Glass chromatography column.

    • Silica gel (60-120 mesh).

    • Solvent system: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

    • Thin-layer chromatography (TLC) plates for fraction analysis.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.

    • Elution: Begin eluting the column with 100% hexane. The less polar camphene will elute first.

    • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. This will help to separate the bornyl formate and this compound.

    • Fraction Collection: Collect the eluent in a series of small fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure this compound.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_distillation Option 1: Fractional Vacuum Distillation cluster_chromatography Option 2: Preparative Column Chromatography cluster_analysis Analysis start Crude this compound (from Camphene + Formic Acid) dist_start Fractional Vacuum Distillation start->dist_start chrom_start Column Chromatography (Silica Gel, Hexane/EtOAc) start->chrom_start dist_f1 Fraction 1: Camphene dist_start->dist_f1 Low BP dist_f2 Fraction 2: Pure this compound dist_start->dist_f2 Mid BP dist_res Residue: Bornyl Formate, Isoborneol dist_start->dist_res High BP analysis GC-MS Analysis dist_f2->analysis chrom_f1 Fraction 1: Camphene chrom_start->chrom_f1 Low Polarity chrom_f2 Fraction 2: this compound chrom_start->chrom_f2 Medium Polarity chrom_f3 Fraction 3: Bornyl Formate chrom_start->chrom_f3 Higher Polarity chrom_f2->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_distillation cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Fractional Distillation cause1 Close Boiling Points of Isomers start->cause1 cause2 Inefficient Column start->cause2 cause3 Unstable Vacuum start->cause3 cause4 Distillation Rate Too High start->cause4 sol1 Use a more efficient column (longer, better packing) cause1->sol1 sol2 Increase Reflux Ratio cause1->sol2 cause2->sol1 sol3 Ensure Stable, Low Vacuum cause3->sol3 sol4 Reduce Heating Rate cause4->sol4

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Technical Support Center: Improving the Stability of Isobornyl Formate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with isobornyl formate in various formulations.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability problems with this compound.

Question 1: I am observing a significant decrease in the concentration of this compound in my aqueous formulation over time. What are the likely causes and how can I mitigate this?

Answer:

A decrease in this compound concentration in aqueous formulations is most likely due to hydrolysis. As an ester, this compound is susceptible to breaking down into isoborneol and formic acid in the presence of water. This reaction can be catalyzed by both acids and bases.

Troubleshooting Steps:

  • pH Assessment: Measure the pH of your formulation. Extremes in pH (both acidic and basic) will accelerate hydrolysis.

  • Buffer Selection: If your formulation allows, adjust the pH to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system. The rate of hydrolysis is generally at a minimum in this range for many esters.

  • Moisture Control: For non-aqueous or low-water formulations, ensure that all excipients are anhydrous and protect the formulation from atmospheric moisture during manufacturing and storage.[1]

  • Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures will increase the rate of hydrolysis.

Question 2: My formulation containing this compound is developing an off-odor, reminiscent of camphor. What is causing this, and what can I do to prevent it?

Answer:

The development of a camphor-like off-odor suggests the degradation of this compound, likely through oxidation or hydrolysis followed by oxidation of the resulting isoborneol. Terpenes and their derivatives are known to be susceptible to oxidation.[2]

Troubleshooting Steps:

  • Headspace Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your formulation to identify the volatile degradation products. The presence of camphor would confirm this degradation pathway.

  • Antioxidant Addition: Incorporate antioxidants into your formulation.[1] Common choices for lipid-based or organic formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol. For aqueous systems, consider ascorbic acid or sodium metabisulfite.

  • Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[1]

  • Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.

  • Packaging: Store the final product in airtight containers with minimal headspace. Opaque packaging is also recommended to prevent photo-oxidation.

Question 3: I am using this compound in a topical formulation and notice a change in its physical properties (e.g., viscosity, color) upon storage. Is this related to the stability of the active ingredient?

Answer:

Changes in the physical properties of the formulation can be linked to the degradation of this compound. The degradation products, such as isoborneol and formic acid, can interact with other excipients in the formulation, leading to changes in viscosity, color, or even phase separation. The formation of acidic byproducts can also alter the pH, further impacting the formulation's stability.

Troubleshooting Steps:

  • Forced Degradation Studies: Conduct forced degradation studies on this compound under various stress conditions (acid, base, oxidation, heat, light) to understand its degradation profile. Analyze the stressed samples using a stability-indicating analytical method like HPLC or GC.

  • Excipient Compatibility Studies: Evaluate the compatibility of this compound with individual excipients in your formulation. This can help identify any specific interactions that may be causing the instability.

  • Reformulation: If an excipient is found to be incompatible, consider replacing it with a more suitable alternative. For example, if you suspect an interaction with a particular polymer, you might explore other viscosity-modifying agents.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As a formate ester, this compound can be hydrolyzed to isoborneol and formic acid. This reaction is catalyzed by acidic or basic conditions.

  • Oxidation: Being a terpene derivative, this compound is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives and potentially ring-opening products. This can be initiated by heat, light, or the presence of metal ions.

What are the ideal storage conditions for formulations containing this compound?

To maximize stability, formulations containing this compound should be stored in well-closed, airtight containers, protected from light and heat. For many formulations, storage at controlled room temperature (20-25°C) or under refrigeration (2-8°C) is recommended. The use of an inert atmosphere in the packaging can also be beneficial.

How can I stabilize this compound in an aqueous-based formulation?

Stabilizing this compound in an aqueous environment is challenging due to its susceptibility to hydrolysis. Key strategies include:

  • pH control: Maintain the pH of the formulation in the range of 4-6.

  • Encapsulation: Encapsulating the this compound in a protective matrix, such as cyclodextrins or liposomes, can shield it from the aqueous environment and improve stability.

  • Use of co-solvents: The addition of co-solvents like propylene glycol or ethanol can reduce the activity of water and slow down the rate of hydrolysis.

What analytical methods are suitable for monitoring the stability of this compound?

Stability-indicating analytical methods are crucial for accurately quantifying this compound in the presence of its degradation products.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is well-suited for the analysis of volatile compounds like this compound and its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or MS detection can also be developed. Since this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or a mass spectrometer would be necessary for detection.

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies

ParameterEffect on StabilityMitigation Strategies
pH Accelerated degradation at acidic (<4) and basic (>7) pHMaintain pH between 4 and 6; use appropriate buffering agents.
Temperature Increased degradation rate at elevated temperaturesStore at controlled room temperature or under refrigeration.
Light Potential for photodegradationUse opaque packaging; store in the dark.
Oxygen Promotes oxidative degradationPackage under an inert atmosphere (e.g., nitrogen); use antioxidants.
Metal Ions Catalyze oxidative degradationIncorporate chelating agents (e.g., EDTA).
Water Promotes hydrolysisMinimize water content where possible; use co-solvents or encapsulation.

Experimental Protocols

Protocol 1: Stability-Indicating GC Method for this compound

This method is designed to separate this compound from its primary degradation product, isoborneol.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the formulation in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration. Use an internal standard (e.g., n-dodecane) for quantification.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable solvent. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound or a solution in a suitable solvent at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., the GC method described in Protocol 1).

Visualizations

IF This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) IF->Hydrolysis Oxidation Oxidation (O₂, Light, Heat, Metal Ions) IF->Oxidation IB Isoborneol Hydrolysis->IB FA Formic Acid Hydrolysis->FA Ox_Products Oxidized Products (e.g., Camphor, Ring-Opened Products) Oxidation->Ox_Products

Caption: Primary degradation pathways of this compound.

Start Instability Observed (e.g., Degradation, Off-Odor) CheckpH Is the formulation aqueous? Start->CheckpH AdjustpH Adjust pH to 4-6 & Use Buffers CheckpH->AdjustpH Yes CheckOxidation Is there an off-odor or color change? CheckpH->CheckOxidation No AdjustpH->CheckOxidation AddAntioxidants Add Antioxidants & Chelating Agents CheckOxidation->AddAntioxidants Yes CheckTemp Is the formulation stored at elevated temperature? CheckOxidation->CheckTemp No Packaging Use Inert Atmosphere & Opaque Packaging AddAntioxidants->Packaging Packaging->CheckTemp ControlTemp Store at Controlled Room Temp or Refrigerate CheckTemp->ControlTemp Yes Excipient Conduct Excipient Compatibility Studies CheckTemp->Excipient No ControlTemp->Excipient End Stability Improved Excipient->End

Caption: Troubleshooting workflow for this compound stability.

References

troubleshooting peak tailing in GC analysis of isobornyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing in the Gas Chromatography (GC) analysis of isobornyl formate.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in GC analysis where the peak asymmetry is distorted, with the latter half of the peak being broader than the front half. This can negatively impact resolution and the accuracy of quantification. This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Initial Assessment:

First, determine the nature of the peak tailing in your chromatogram.

  • Are all peaks tailing? If the solvent peak and all analyte peaks are tailing, the issue is likely related to a physical problem within the GC system, such as a disruption in the carrier gas flow path.

  • Is only the this compound peak (and other similar compounds) tailing? This suggests a chemical interaction between the analyte and the GC system or a sub-optimal method parameter.

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram exhibit tailing, this generally points to a physical issue in the system. Follow these steps to diagnose and resolve the problem:

  • Improper Column Installation: A poorly installed column is a frequent cause of peak tailing for all compounds.

    • Action: Reinstall the column, ensuring a clean, square cut at both ends. Verify the correct installation depth in both the injector and detector as specified by the instrument manufacturer. A ragged column cut can create turbulence and dead volume, leading to peak distortion.[1][2]

  • Leaks: Leaks in the system can disrupt the carrier gas flow and lead to peak tailing.

    • Action: Perform a leak check of the entire system, paying close attention to the septum, liner O-ring, and column fittings. Use an electronic leak detector for best results.

  • Dead Volume: "Unswept" areas in the flow path can cause sample molecules to be delayed, resulting in tailing peaks.[2]

    • Action: Ensure that the correct liner is installed and that the column is positioned correctly within it. Check all fittings and connections for potential sources of dead volume.

Scenario 2: Only this compound Peak is Tailing

If peak tailing is specific to this compound or other active analytes, the problem is likely chemical in nature. This compound, being an ester, can be susceptible to interactions with active sites within the GC system.

  • Active Sites: The presence of active sites (e.g., exposed silanol groups) in the injector liner, at the head of the column, or elsewhere in the sample path is a primary cause of peak tailing for polarizable molecules.

    • Action:

      • Inlet Maintenance: Replace the inlet liner and septum. A contaminated or deactivated liner can be a significant source of active sites.[3] Consider using an ultra-inert liner for improved performance.

      • Column Maintenance: Trim the first 15-30 cm from the front of the GC column. This removes accumulated non-volatile residues and active sites that develop over time.[4][5]

      • System Deactivation: If the problem persists, consider deactivating the entire system by injecting a deactivating agent according to the manufacturer's recommendations.

  • Column Contamination: Buildup of non-volatile sample matrix components at the head of the column can lead to peak tailing.[4]

    • Action: In addition to trimming the column, consider implementing a regular column bake-out procedure to remove contaminants. Ensure your sample preparation is adequate to minimize the injection of non-volatile material.

  • Incompatible Solvent: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.

    • Action: Ensure the solvent used to dissolve the this compound is compatible with the non-polar or mid-polar stationary phase typically used for its analysis. For example, using a highly polar solvent like methanol on a non-polar column can sometimes lead to issues.

  • Sub-optimal Method Parameters: Incorrect temperature or flow settings can contribute to peak tailing.

    • Action:

      • Injector Temperature: Ensure the injector temperature is high enough for rapid and complete vaporization of this compound (Boiling Point: ~213°C) but not so high as to cause thermal degradation.[6] A starting point could be 250°C.

      • Oven Temperature Program: A slow initial temperature ramp can sometimes help improve peak shape.

      • Carrier Gas Flow Rate: An insufficient flow rate can lead to broader peaks. Ensure your flow rate is optimized for your column dimensions.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting peak tailing in the GC analysis of this compound.

G Troubleshooting Workflow for this compound Peak Tailing A Peak Tailing Observed B Are all peaks tailing? A->B C Suspect Physical Issues: - Improper Column Installation - Leaks - Dead Volume B->C Yes D Suspect Chemical Issues: - Active Sites - Contamination - Method Parameters B->D No E Re-install Column Perform Leak Check Check for Dead Volume C->E F Perform Inlet Maintenance (Replace Liner & Septum) D->F I Problem Resolved? E->I G Trim Column Inlet F->G H Optimize Method Parameters (Injector Temp, Flow Rate) G->H H->I J Analysis Complete I->J Yes K Consider New Column or System Deactivation I->K No

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC conditions for analyzing this compound?

A1: Based on available data, a typical starting point for this compound analysis would be:

ParameterRecommended Setting
Column Non-polar or mid-polar, e.g., DB-5, HP-5ms, or RTX-5 (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Carrier Gas Helium or Hydrogen
Oven Program Initial Temp: 60-80°C, hold for 1-2 min, Ramp: 5-10°C/min to 240°C, hold for 5 min
Detector FID or MS
Detector Temperature 280-300 °C

These parameters should be optimized for your specific instrument and application.

Q2: Could my sample preparation be causing peak tailing for this compound?

A2: Yes, improper sample preparation can contribute to peak tailing. Ensure that your sample is fully dissolved in a compatible solvent and that the concentration is within the linear range of your detector. Injecting too high a concentration can lead to column overload and peak distortion. Additionally, ensure your sample is free of non-volatile residues that can contaminate the inlet and column.[4]

Q3: Is this compound prone to degradation in the GC?

A3: While specific data on the thermal degradation of this compound is limited, related compounds like isobornyl acetate have been shown to decompose at high temperatures. Therefore, it is crucial to use the lowest possible injector temperature that still allows for complete and rapid vaporization to minimize the risk of on-column degradation, which can sometimes manifest as peak tailing or the appearance of extra peaks.

Q4: How can I differentiate between peak tailing due to active sites and column overload?

A4: To differentiate between these two causes, you can perform a simple experiment. Prepare a series of dilutions of your this compound standard and inject them.

  • If the peak shape improves (becomes more symmetrical) at lower concentrations, the issue is likely column overload .

  • If the peak tailing is present and consistent across all concentrations, the problem is more likely due to active sites in the system.

Relationship between System Components and Peak Tailing

The following diagram illustrates how different components of the GC system can contribute to peak tailing of this compound.

G Potential Sources of Peak Tailing in the GC System cluster_injector Injector cluster_column GC Column cluster_flowpath Carrier Gas Flow Path A Contaminated/Active Liner PeakTailing This compound Peak Tailing A->PeakTailing B Worn/Leaking Septum B->PeakTailing C Incorrect Temperature C->PeakTailing D Contamination at Inlet D->PeakTailing E Degraded Stationary Phase (Active Sites) E->PeakTailing F Improper Installation F->PeakTailing G Leaks G->PeakTailing H Dead Volume H->PeakTailing

Caption: Key GC system components that can cause peak tailing.

References

Technical Support Center: Efficient Isobornyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of isobornyl formate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of camphene with formic acid. This reaction is usually facilitated by an acid catalyst. The camphene undergoes a Wagner-Meerwein rearrangement to form the isobornyl carbocation, which then reacts with formic acid to yield this compound.

Q2: What types of catalysts are most effective for this compound synthesis?

A2: A variety of acid catalysts can be used. Heterogeneous catalysts are often preferred for their ease of separation and reusability. Effective catalysts include:

  • Heteropoly acids , such as H₃PW₁₂O₄₀ supported on silica, are known for their high activity and selectivity.[1]

  • Solid acid catalysts , like macroporous sulfonic acid cation exchange resins, are also effective and commonly used in industrial applications.

  • Composite catalysts , for instance, a combination of an α-hydroxyl carboxylic acid like tartaric acid with boric acid, have shown significant synergistic catalytic effects in the synthesis of similar esters.[2][3] The reaction can also proceed without a catalyst, but this typically results in lower yields and requires more forcing conditions.[4]

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary depending on the catalyst used. Generally, the reaction is carried out at temperatures ranging from 20 to 100°C. The molar ratio of formic acid to camphene is also a critical parameter, with an excess of formic acid often used to drive the reaction equilibrium towards the product.

Q4: How is the this compound product purified after the reaction?

A4: Post-reaction, the mixture is typically cooled, and the catalyst is removed (e.g., by filtration for heterogeneous catalysts). The organic layer is then washed sequentially with water and a dilute basic solution (like sodium bicarbonate) to remove unreacted formic acid and catalyst residues. The crude this compound is then purified, commonly through fractional distillation under reduced pressure.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or No Yield 1. Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. 2. Presence of Water: Moisture in the reactants or solvent can deactivate many acid catalysts.[5] 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated before use or use a fresh batch. 2. Use Anhydrous Reagents: Use anhydrous grade formic acid and ensure the camphene is dry. Adding a dehydrating agent like acetic anhydride can also be effective.[5] 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring for side reactions. 4. Extend Reaction Time: Monitor the reaction progress using techniques like GC or TLC and allow it to run for a longer duration.
Poor Selectivity (Formation of Byproducts) 1. High Reaction Temperature: Elevated temperatures can promote side reactions, such as the polymerization of camphene or the reverse reaction.[2][6] 2. Isomer Formation: Small amounts of the endo-isomer, bornyl formate, may be formed. 3. Camphene Polymerization: This is a common side reaction in the presence of strong acids.1. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. 2. Catalyst Choice: Select a catalyst known for high selectivity towards the exo-isomer (this compound). 3. Controlled Addition of Reactants: Add the camphene slowly to the reaction mixture to maintain a low concentration and minimize polymerization.
Catalyst Deactivation (in subsequent runs) 1. Leaching of Active Sites: For supported catalysts, the active component may leach into the reaction medium. 2. Fouling of Catalyst Surface: Polymers or other byproducts can deposit on the catalyst surface, blocking active sites. 3. Poisoning: Impurities in the feedstock can act as catalyst poisons.1. Use of a Non-polar Solvent: Performing the reaction in a non-polar hydrocarbon solvent can help prevent the leaching of heteropoly acids.[1] 2. Catalyst Regeneration: The catalyst may be regenerated by calcination or washing with an appropriate solvent. 3. Feedstock Purification: Ensure the purity of camphene and formic acid before use.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the esterification of camphene. While much of the available data is for the synthesis of isobornyl acetate, it provides a strong indication of the expected performance for this compound synthesis.

CatalystReactantYieldSelectivityKey Reaction ConditionsReference
H₃PW₁₂O₄₀/SiO₂Camphene + Acetic Acid80-90%~100%40-60°C, isooctane solvent[1]
Tartaric Acid-Boric AcidCamphene + Acetic Acid88.5% (GC content)95.3%70°C, 18h[2][3]
Mandelic Acid-Boric AcidCamphene + Acetic Acid86.7% (GC content)95.1%70°C, 18h[2][3]
Macroporous Sulfonic Acid Cation Exchange ResinCamphene + Acetic AcidHigh ConversionNot Specified20-100°C[5]

Experimental Protocols

Synthesis of this compound using a Heterogeneous Catalyst (H₃PW₁₂O₄₀/SiO₂)

This protocol is adapted from the synthesis of isobornyl carboxylates.

Materials:

  • Camphene

  • Formic Acid (anhydrous)

  • H₃PW₁₂O₄₀/SiO₂ catalyst

  • Isooctane (or another non-polar solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (separatory funnel, distillation setup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the H₃PW₁₂O₄₀/SiO₂ catalyst.

  • Add isooctane, followed by formic acid and then camphene. A typical molar ratio of camphene to formic acid is 1:5 to 1:10 to shift the equilibrium towards the product.[1]

  • Heat the reaction mixture to 40-60°C with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) until the consumption of camphene is complete or has plateaued.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and stored for reuse.[1]

  • Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Prepare Reactants (Camphene, Formic Acid) mix Combine Reactants, Catalyst & Solvent reactants->mix catalyst Select & Prepare Catalyst catalyst->mix solvent Choose Solvent solvent->mix heat Heat & Stir mix->heat monitor Monitor Progress (GC/TLC) heat->monitor separate Separate Catalyst monitor->separate Reaction Complete wash Wash Organic Phase separate->wash dry Dry & Concentrate wash->dry purify Purify (Distillation) dry->purify analyze Characterize Product (GC-MS, NMR) purify->analyze

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Selectivity Issue cause_catalyst Catalyst Inactive? start->cause_catalyst cause_water Water Present? start->cause_water cause_temp Temperature Optimal? start->cause_temp cause_side_reactions Side Reactions Evident? start->cause_side_reactions sol_catalyst Activate/Replace Catalyst cause_catalyst->sol_catalyst Yes sol_water Use Anhydrous Reagents cause_water->sol_water Yes sol_temp Adjust Temperature cause_temp->sol_temp No sol_conditions Modify Conditions (e.g., lower temp) cause_side_reactions->sol_conditions Yes end Improved Result sol_catalyst->end Re-run Experiment sol_water->end Re-run Experiment sol_temp->end Re-run Experiment sol_conditions->end Re-run Experiment

Caption: Troubleshooting logic for this compound synthesis.

References

managing impurities in industrial-scale isobornyl formate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for industrial-scale isobornyl formate production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the industrial synthesis of this compound?

A1: The primary industrial method for synthesizing this compound is the acid-catalyzed esterification of camphene with formic acid. This reaction is typically carried out in the presence of an acid catalyst.

Q2: What are the most common impurities encountered in this compound production?

A2: The most common impurities include:

  • Bornyl formate: The endo-isomer of this compound, which is the main byproduct.

  • Unreacted Camphene: Residual starting material.

  • Isoborneol: Formed from the hydration of camphene if water is present.

  • Terpene Byproducts: Such as tricyclene, limonene, and other terpene isomers, which can arise from the isomerization of the camphene starting material, especially if it is derived from α-pinene.[1]

  • Polymeric materials: High-molecular-weight byproducts that can form under certain reaction conditions.[2]

Q3: How is bornyl formate formed during the synthesis of this compound?

A3: Bornyl formate is the stereoisomer of this compound. Its formation is a classic example of a Wagner-Meerwein rearrangement. During the acid-catalyzed reaction, camphene is protonated to form a carbocation intermediate. This carbocation can undergo a rearrangement to a more stable carbocation, which then reacts with formic acid to yield a mixture of the exo-isomer (this compound) and the endo-isomer (bornyl formate).

Q4: What analytical methods are recommended for purity analysis of this compound?

A4: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective methods for analyzing the purity of this compound.[3] These techniques can effectively separate and quantify this compound from its isomers and other volatile impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of bornyl formate - Reaction Temperature: Higher temperatures can favor the rearrangement to the more stable endo-isomer. - Catalyst Choice: The type and concentration of the acid catalyst can influence the degree of rearrangement.- Optimize the reaction temperature, aiming for the lowest effective temperature. - Screen different acid catalysts (e.g., solid acid catalysts) to improve selectivity for the exo-product.
Presence of unreacted camphene - Incomplete Reaction: Insufficient reaction time or inadequate catalyst activity. - Stoichiometry: Incorrect molar ratio of reactants.- Increase the reaction time or catalyst loading. - Ensure an appropriate excess of formic acid is used to drive the reaction to completion.
Significant amounts of isoborneol detected Presence of Water: Water in the reactants or solvent can lead to the hydration of the camphene carbocation intermediate.- Use anhydrous reactants and solvents. - Consider adding a dehydrating agent to the reaction mixture.
Various terpene byproducts observed Impure Starting Material: The camphene used may contain impurities from its synthesis from α-pinene, such as tricyclene or other terpenes.[1][2]- Ensure the purity of the camphene starting material through pre-purification or by using a high-purity grade.
Formation of high-boiling point residues Polymerization: High reaction temperatures or prolonged reaction times can lead to the polymerization of camphene and other terpenes.[2]- Lower the reaction temperature and optimize the reaction time to avoid prolonged exposure to acidic conditions.

Quantitative Data on Impurities

The following table provides typical purity levels and impurity profiles for industrial-grade this compound. Please note that these values can vary depending on the specific manufacturing process and purification methods employed.

Compound Typical Purity / Concentration Range
This compound >95%[3]
Bornyl Formate 1 - 5%
Unreacted Camphene < 1%
Isoborneol < 0.5%
Other Terpenes (e.g., Tricyclene) < 1%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

Objective: To identify and quantify impurities in a sample of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative amounts of each component by peak area percentage.

Protocol 2: Industrial-Scale Purification by Fractional Vacuum Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

Equipment:

  • Industrial-scale fractional distillation unit with a vacuum system.

  • Packed column (e.g., with structured packing) to provide sufficient theoretical plates for separation.

Procedure:

  • Charging the Still: Charge the crude this compound into the reboiler.

  • Applying Vacuum: Reduce the pressure in the system to the desired vacuum level (typically in the range of 1-10 mmHg). This lowers the boiling points of the components and prevents thermal degradation.

  • Heating: Gradually heat the reboiler to initiate boiling.

  • Fractional Distillation:

    • The vapor rises through the packed column, where a temperature gradient is established.

    • Lower-boiling impurities (e.g., unreacted camphene, some terpene byproducts) will move up the column first and can be collected as the initial fraction (heads).

    • The main fraction, containing purified this compound, is collected at the appropriate boiling point for the given pressure.

    • Higher-boiling impurities (e.g., isoborneol, polymeric residues) will remain in the reboiler.

  • Monitoring and Control: Continuously monitor the temperature at the top of the column (head temperature) and the pressure. A stable head temperature indicates the collection of a pure fraction.

  • Collection: Collect the different fractions in separate receivers. The purity of each fraction should be monitored by GC analysis.

Visualizations

impurity_formation cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Impurities Camphene Camphene Carbocation Carbocation Intermediate Camphene->Carbocation H+ UnreactedCamphene Unreacted Camphene Camphene->UnreactedCamphene FormicAcid Formic Acid RearrangedCarbocation Rearranged Carbocation Carbocation->RearrangedCarbocation Wagner-Meerwein Rearrangement IsobornylFormate This compound (Exo) Carbocation->IsobornylFormate + HCOOH - H+ BornylFormate Bornyl Formate (Endo) RearrangedCarbocation->BornylFormate + HCOOH - H+

Caption: Impurity formation pathway in this compound synthesis.

experimental_workflow CrudeProduct Crude this compound GCMS_Analysis GC-MS Analysis CrudeProduct->GCMS_Analysis PurityCheck Purity Check GCMS_Analysis->PurityCheck FractionalDistillation Fractional Vacuum Distillation PurityCheck->FractionalDistillation Purity < Specification PureProduct Pure this compound (>95%) PurityCheck->PureProduct Purity > Specification FractionalDistillation->PureProduct ImpurityFraction Impurity Fractions FractionalDistillation->ImpurityFraction

Caption: Experimental workflow for analysis and purification.

References

Technical Support Center: Isobornyl Formate Synthesis Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the reaction monitoring of isobornyl formate synthesis from camphene and formic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?

A1: The most common and effective techniques for monitoring the esterification of camphene to produce this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and in-situ Fourier-Transform Infrared Spectroscopy (FTIR).

  • Gas Chromatography (GC-MS/FID) is ideal for quantitative analysis. It allows for the separation and quantification of the starting material (camphene), the desired product (this compound), and various byproducts.[1][2]

  • In-situ FTIR Spectroscopy enables real-time, continuous monitoring of the reaction progress without the need for sampling.[3] It tracks the disappearance of the carboxylic acid O-H bond and the appearance of the ester C=O bond.

Q2: What are the expected byproducts in the synthesis of this compound from camphene?

A2: The acid-catalyzed reaction of camphene can lead to several byproducts through molecular rearrangements and side reactions. While the exact distribution depends on the catalyst and reaction conditions, common byproducts include:

  • Tricyclene: An isomer of camphene.

  • Isoborneol: Formed if water is present in the reaction mixture, leading to a hydration reaction.[4]

  • Bornyl formate: A stereoisomer of the desired product.

  • Fenchyl derivatives: Such as fenchyl alcohol or fenchyl formate, arising from the Wagner-Meerwein rearrangement of the carbocation intermediate.

Q3: How can I use FTIR to determine the endpoint of the reaction?

A3: You can monitor the reaction endpoint by tracking key peaks in the mid-infrared region. The reaction is complete when the peak corresponding to the reactant's functional group disappears and the product's peak intensity stabilizes.

  • Monitor the disappearance of the broad O-H stretch from formic acid (typically around 3000-3300 cm⁻¹).

  • Monitor the appearance and stabilization of the sharp ester carbonyl (C=O) stretch of this compound (around 1720-1740 cm⁻¹).

  • Monitor the disappearance of the C=O stretch from formic acid (around 1710 cm⁻¹).

The reaction is considered complete when the ester peak stops growing and the acid peak is no longer visible.

Troubleshooting Guides

Gas Chromatography (GC-MS/FID) Analysis

Problem: Low or no this compound product peak detected, despite the reaction running for the expected duration.

This common issue can stem from problems with the reaction itself or the analytical setup.

  • Workflow for Troubleshooting Low Conversion by GC

    GCTroubleshooting cluster_reaction Step 1: Verify Reaction Conditions cluster_analysis Step 2: Verify Analytical Method cluster_solve Step 3: Isolate & Solve start Low/No Product Peak in GC Analysis check_catalyst Is the acid catalyst active and correctly loaded? start->check_catalyst check_temp Was the reaction temperature maintained correctly? check_catalyst->check_temp If Yes solve_reaction Optimize reaction: - Use fresh catalyst - Verify temperature probe - Use anhydrous reagents check_catalyst->solve_reaction If No check_reagents Are reactants (camphene, formic acid) pure and dry? check_temp->check_reagents If Yes check_temp->solve_reaction If No check_injection Is the injection temperature high enough to volatilize This compound? check_reagents->check_injection If Reaction is OK check_reagents->solve_reaction If No check_column Is the GC column suitable? (e.g., DB-5, HP-5) check_injection->check_column If Yes solve_analysis Optimize GC method: - Increase injector temp. - Check for leaks - Calibrate with standard check_injection->solve_analysis If No check_standard Run a standard of pure This compound. Is the peak detected? check_column->check_standard If Yes check_column->solve_analysis If No check_standard->solve_analysis If Standard is OK, issue is with sample prep or reaction itself. no_std_peak System Failure: - Check detector - Check gas flows - Service instrument check_standard->no_std_peak If Standard is NOT OK, issue is with GC system.

    Caption: Troubleshooting logic for low conversion of this compound.

Problem: Poor peak shape (tailing, fronting, or broad peaks) in the chromatogram.

SymptomPotential Cause(s)Suggested Solution(s)
Peak Tailing 1. Active sites in the injector liner or column interacting with the analyte. 2. Column contamination or degradation. 3. Injection temperature is too low.1. Use a deactivated liner; replace the liner. 2. Condition the column at high temperature; trim the first few cm off the column inlet. 3. Increase the injector temperature.
Peak Fronting 1. Column overload (sample concentration is too high). 2. Incompatible solvent.1. Dilute the sample. 2. Ensure the sample is dissolved in a solvent compatible with the column's stationary phase.
Broad Peaks 1. Low carrier gas flow rate. 2. Injection is too slow or injection volume is too large. 3. Leaks in the system.1. Verify and adjust the carrier gas flow rate. 2. Use an autosampler for consistent, fast injections; reduce injection volume. 3. Perform a leak check on the injector, column fittings, and gas lines.
In-Situ FTIR Analysis

Problem: The baseline is drifting or noisy, making it difficult to identify peaks.

SymptomPotential Cause(s)Suggested Solution(s)
Drifting Baseline 1. Temperature fluctuations in the reaction mixture or probe. 2. The reaction mixture is not homogeneous (e.g., solids precipitating).1. Allow the system to reach thermal equilibrium before starting data collection. 2. Ensure adequate stirring throughout the reaction.
Noisy Spectrum 1. The ATR probe crystal is dirty or coated. 2. Gas bubbles are forming on the probe surface. 3. Insufficient signal (low energy throughput).1. Clean the probe tip carefully with an appropriate solvent (e.g., isopropanol, acetone). 2. If the reaction generates gas, ensure the probe is positioned to minimize bubble interference. 3. Check instrument alignment and ensure the probe is correctly seated.

Experimental Protocols

Protocol 1: Quantitative GC-MS Monitoring

This protocol outlines the steps for taking a sample from the reaction, preparing it, and analyzing it by GC-MS to determine the conversion of camphene to this compound.

  • Experimental Workflow for GC-MS Analysis

    GC_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Withdraw Aliquot (~0.1 mL) from reaction mixture B 2. Quench Reaction (e.g., add to cold NaHCO3 solution) A->B C 3. Extract Organics (e.g., with 1 mL Ethyl Acetate) B->C D 4. Dry Extract (e.g., with Na2SO4) C->D E 5. Dilute for Analysis (e.g., 1:100 in Ethyl Acetate) D->E F 6. Inject 1 µL into GC-MS E->F G 7. Run GC Program (See Table 1) F->G H 8. Acquire Mass Spectra (e.g., Scan m/z 40-300) G->H I 9. Integrate Peak Areas (Camphene, this compound, Byproducts) H->I J 10. Calculate % Conversion & Relative Abundance I->J

    Caption: Workflow for sample preparation and GC-MS analysis.

Table 1: Example GC-MS Parameters for this compound Analysis (Note: These are starting parameters and may require optimization for your specific instrument and column.)

ParameterValue
GC Column DB-5 or HP-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Vol. 1 µL
Oven Program Start at 70 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 230 °C (hold 5 min)[1]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Scan Range 40-300 m/z

Data Analysis: Percent conversion can be estimated using the peak areas from the chromatogram: % Conversion = [Area(this compound) / (Area(Camphene) + Area(this compound) + Area(Byproducts))] x 100

Protocol 2: In-Situ ATR-FTIR Reaction Monitoring

This protocol describes using a probe-based FTIR spectrometer to monitor the reaction in real-time.

  • Setup:

    • Insert the ATR-FTIR probe into the reaction vessel, ensuring the crystal is fully submerged in the reaction medium.

    • Secure the probe and connect it to the spectrometer.

  • Background Spectrum:

    • Before adding the final reactant to start the reaction (e.g., before adding the catalyst or before heating), collect a background spectrum of the initial mixture at the target reaction temperature. This will allow for the subtraction of solvent and starting material peaks that do not change.

  • Data Acquisition:

    • Start the reaction (e.g., begin heating or add the catalyst).

    • Immediately begin collecting spectra at regular intervals (e.g., one spectrum every 1-5 minutes).

  • Real-Time Analysis:

    • In the spectrometer software, set up a trend plot for the key absorbance peaks:

      • Reactant: Formic Acid C=O stretch (~1710 cm⁻¹)

      • Product: this compound C=O stretch (~1725 cm⁻¹)

    • Monitor the decrease of the reactant peak and the increase of the product peak over time. The reaction is complete when the peak heights plateau.

References

scale-up considerations for isobornyl formate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of isobornyl formate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the esterification of camphene with formic acid.[1][2] This reaction is typically catalyzed by an acid catalyst to achieve commercially viable reaction rates and yields.[1][2]

Q2: What types of catalysts are effective for this compound synthesis?

A2: A variety of acid catalysts can be used, ranging from homogeneous to heterogeneous systems. Common examples include:

  • Homogeneous Catalysts: Mineral acids like sulfuric acid have been used, but they pose challenges with equipment corrosion and waste disposal.[3]

  • Lewis Acids: Anhydrous ferric chloride (FeCl₃) has shown good catalytic activity.[4]

  • Heterogeneous Catalysts: Solid acid catalysts are often preferred for easier separation and potential for reuse. These include ion-exchange resins (e.g., styrene sulfonic strong acid positive ion resin), zeolites, and heteropoly acids (e.g., silica-supported H₃PW₁₂O₄₀).[3][5][6][7]

  • Composite Catalysts: Combinations like tartaric acid and boric acid have also been demonstrated to be effective.[8]

Q3: What are the main byproducts to expect in this reaction?

A3: The primary byproduct is often the isomeric bornyl formate.[9] Other potential byproducts include isoborneol (from hydration if water is present), fenchyl alcohol, fenchyl formate, and tricyclene.[8] The formation of these byproducts is influenced by the catalyst choice and reaction conditions.

Q4: How is the reaction typically monitored for completion?

A4: Gas chromatography (GC) is the standard analytical method for monitoring the progress of the reaction.[8][10] By taking aliquots from the reaction mixture over time, the consumption of camphene and the formation of this compound and byproducts can be quantified to determine the reaction endpoint.[8]

Troubleshooting Guide

Low Reaction Yield

Q: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction is temperature-sensitive. While higher temperatures increase the reaction rate, excessively high temperatures can promote side reactions or the reverse reaction (ester decomposition), thus lowering the yield.[8] For many acid-catalyzed systems, a temperature range of 40-100°C is employed, with an optimal temperature often found around 70-80°C.[3][8][11]

    • Reactant Ratio: An excess of formic acid is typically used to drive the equilibrium towards the product side. A molar ratio of formic acid to camphene of 1.5:1 to 3:1 is common.[4][6]

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction by GC to ensure it has reached completion.[8]

  • Catalyst Issues:

    • Catalyst Activity: The chosen catalyst may not be active enough. Ensure the catalyst is of good quality and, if using a solid catalyst, that it has been properly activated and stored.

    • Catalyst Deactivation: Heterogeneous catalysts can deactivate over time due to coking (carbon deposition) or poisoning from impurities in the feedstock.[12] Regeneration or replacement of the catalyst may be necessary.

  • Presence of Impurities:

    • Water: Water in the reaction mixture can lead to the formation of isoborneol as a byproduct, consuming camphene and reducing the yield of the desired ester.[8] Using anhydrous reagents and reaction conditions is recommended where possible.

  • Workup and Purification Losses:

    • Product can be lost during aqueous workup, extractions, and final purification steps like distillation. Ensure efficient phase separation and minimize mechanical losses.[13][14]

Low Product Purity

Q: My final product shows significant impurities after purification. How can I improve the purity of my this compound?

A: Purity issues often relate to the formation of closely related isomers and byproducts that are difficult to separate.

  • Byproduct Formation:

    • Isomer Control: The choice of catalyst and reaction conditions can influence the selectivity towards this compound over other isomers like fenchyl formate.[8] Experiment with different catalysts to find one with higher selectivity.

    • Side Reactions: As mentioned, elevated temperatures can lead to an increase in side reactions.[8] Running the reaction at the lower end of the effective temperature range may improve selectivity.

  • Inefficient Purification:

    • Distillation: this compound is typically purified by vacuum distillation.[3] Ensure your distillation setup has sufficient theoretical plates to separate this compound from close-boiling impurities. A continuous vacuum distillation process can offer stable and high-purity product separation on a larger scale.[7]

    • Pre-treatment: Before distillation, a thorough workup is essential. This typically involves neutralizing the excess formic acid with a base (e.g., sodium bicarbonate solution), followed by washing with water to remove salts and any remaining water-soluble impurities.[3]

Scale-up Challenges

Q: We are trying to scale up our this compound synthesis from the lab to a pilot plant, and we are facing issues. What are the key considerations?

A: Scaling up an esterification reaction presents several challenges that are not always apparent at the lab scale.

  • Heat Management: The esterification of camphene is an exothermic reaction.[15] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[16] This can lead to localized hotspots, which can cause an increase in byproduct formation and potentially a thermal runaway.[16] A robust reactor cooling system is critical.

  • Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to non-uniform temperature and concentration profiles, resulting in lower yields and inconsistent product quality. The efficiency of the stirring mechanism must be sufficient to ensure good contact between the reactants and the catalyst, especially when using a solid catalyst.

  • Catalyst Handling: For heterogeneous catalysts, the method of catalyst loading, distribution within the reactor, and recovery becomes more complex at scale. Fixed-bed reactors are a common solution for continuous processes with solid catalysts.[6][17]

  • Downstream Processing: The equipment for workup and purification (e.g., large-scale extractors, distillation columns) must be appropriately sized to handle the larger volumes.

Data Presentation

Table 1: Influence of Reaction Parameters on Isobornyl Acetate Yield (Analogous to this compound)

ParameterCondition 1Condition 2Condition 3Outcome on Camphene Conversion (%)Outcome on Isobornyl Acetate Selectivity (%)Reference
Temperature 70 °C90 °C110 °CInitially faster, but can decrease with time due to reversibilityDecreases at higher temperatures due to side reactions[8]
Acetic Acid:Camphene (mass ratio) 1.5 : 12.5 : 13.0 : 1Increases with higher acid ratioGenerally high, but can slightly decrease at very high ratios[8]
Water Content (in Acetic Acid) LowMediumHighDecreases significantly with increasing water contentSelectivity for isobornyl acetate decreases as isoborneol formation increases[8]
Catalyst (Lewis Acid) FeCl₃ZnCl₂AlCl₃High (FeCl₃ is very effective)High (FeCl₃ shows good selectivity)[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using a Heterogeneous Catalyst

This protocol is a representative example based on common laboratory practices for this type of reaction.

  • Reactor Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.

    • Connect the reactor jacket to a circulating oil bath for precise temperature control.

  • Charging Reactants:

    • Charge the reactor with camphene (1.0 equivalent).

    • Add formic acid (2.5 equivalents).

    • Add the solid acid catalyst (e.g., 10% by weight of camphene).

  • Reaction Execution:

    • Begin vigorous stirring to ensure good mixing.

    • Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and maintain it for the duration of the reaction.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC. The reaction is considered complete when the camphene concentration is stable at a low level.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a solid catalyst, filter it off. The catalyst can be washed with a solvent and potentially regenerated for reuse.

    • Transfer the liquid product to a separatory funnel.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Be cautious as CO₂ will be evolved.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by fractional distillation under vacuum to obtain the final high-purity product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactor_setup Reactor Setup charge_reactants Charge Reactants (Camphene, Formic Acid, Catalyst) reactor_setup->charge_reactants reaction Esterification (Controlled Temperature & Stirring) charge_reactants->reaction monitoring GC Monitoring reaction->monitoring Periodic Sampling catalyst_removal Catalyst Removal (Filtration) reaction->catalyst_removal monitoring->reaction Check Completion neutralization Neutralization (NaHCO3 wash) catalyst_removal->neutralization drying Drying (Na2SO4) neutralization->drying distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_materials Materials & Catalyst cluster_process Process start Low Yield Observed temp Incorrect Temperature? start->temp ratio Suboptimal Reactant Ratio? start->ratio time Insufficient Reaction Time? start->time catalyst Catalyst Deactivated/Inactive? start->catalyst water Water Present in Reagents? start->water workup Losses During Workup/Purification? start->workup solution1 solution1 temp->solution1 Optimize T (e.g., 70-80°C) solution2 solution2 ratio->solution2 Increase Formic Acid Excess solution3 solution3 time->solution3 Monitor with GC to Completion solution4 solution4 catalyst->solution4 Regenerate/Replace Catalyst solution5 solution5 water->solution5 Use Anhydrous Reagents solution6 solution6 workup->solution6 Refine Extraction/Distillation

Caption: Troubleshooting logic for low yield in this compound production.

References

preventing the isomerization of camphene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Camphene

Welcome to the technical support center for camphene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of camphene, with a primary focus on preventing unwanted isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing camphene?

A1: The most prevalent industrial and laboratory method for synthesizing camphene is the acid-catalyzed isomerization of α-pinene.[1][2][3] This reaction typically involves heating α-pinene in the presence of a solid acid catalyst.

Q2: What is the underlying mechanism of camphene formation from α-pinene?

A2: The isomerization of α-pinene to camphene proceeds through a carbocation intermediate and a subsequent Wagner-Meerwein rearrangement.[4][5][6][7] This rearrangement is a type of 1,2-rearrangement where an alkyl group migrates to a neighboring carbocation center.

Q3: What are the main byproducts I should expect during camphene synthesis?

A3: Common byproducts include tricyclene, limonene, terpinolene, and δ-terpinene.[8] The formation of high-boiling terpene polymers can also occur, particularly at elevated temperatures.[9]

Q4: How does the choice of catalyst affect the reaction?

A4: The catalyst is a critical factor influencing both the conversion of α-pinene and the selectivity towards camphene.[2][10] Key catalyst properties to consider are:

  • Acidity: The concentration and strength of acid sites (both Brønsted and Lewis) are crucial. A moderate acid strength is often optimal.[8][11]

  • Surface Area and Porosity: Catalysts with high surface area and appropriate pore structures, like titanate nanotubes, can offer more active sites and improve catalytic performance.[12]

  • Catalyst Type: A variety of solid acid catalysts have been successfully used, including acid-activated titanium dioxide, zeolites, sulfated zirconia, and ion-exchange resins.[2]

Q5: Can camphene be synthesized from starting materials other than α-pinene?

A5: Yes, camphene can also be produced from isoborneol through acid-catalyzed dehydration or via the dehydrochlorination of bornyl chloride using a base.[4][13][14] These reactions also involve Wagner-Meerwein rearrangements.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of α-Pinene 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Ensure the catalyst is properly activated and use an appropriate catalyst loading (typically 0.1-2.0% by weight for TiO₂ hydrate).[15] 2. Gradually increase the reaction temperature. For TiO₂ hydrate catalysts, a temperature range of 155-165°C is often effective.[15] 3. Increase the reaction time and monitor the progress using techniques like gas chromatography (GC).
Low Selectivity to Camphene (High levels of byproducts) 1. Reaction temperature is too high, favoring the formation of monocyclic terpenes and polymers.[15] 2. Inappropriate catalyst acidity (too strong or too weak). 3. Prolonged reaction time leading to further isomerization of camphene.1. Reduce the reaction temperature. Consider a two-stage process where the initial phase is at a higher temperature to drive conversion, followed by a lower temperature phase to improve selectivity.[9] 2. Select a catalyst with moderate acidity. For example, titanate nanotubes have shown high selectivity.[11][12] 3. Optimize the reaction time by monitoring the disappearance of the starting material and the formation of camphene and byproducts.
Formation of Polymeric Byproducts 1. Excessively high reaction temperatures.[9] 2. Highly acidic catalyst.1. Maintain the reaction temperature below 160°C, especially in the later stages of the reaction.[9] 2. Use a catalyst with weaker acidity.
High Tricyclene Content 1. Reaction temperature influences the equilibrium between camphene and tricyclene.1. While tricyclene is a common co-product, its formation can be managed. In some processes, a tricyclene-rich fraction from distillation is recycled back into the isomerization reaction.[9]
Difficulty in Catalyst Recovery and Reuse 1. Use of homogeneous or finely powdered heterogeneous catalysts.1. Employ solid catalysts like ion-exchange resins or zeolites that can be easily filtered.[1] Several solid catalysts, such as titanate nanotubes, have demonstrated good reusability.[11][12]

Experimental Protocols

Protocol 1: Isomerization of α-Pinene using an Acid-Activated TiO₂ Catalyst

This protocol is based on typical industrial processes.

Materials:

  • α-pinene (technical grade, ~96%)

  • Weakly acidic titanium dioxide hydrate catalyst

  • Nitrogen gas

  • Standard laboratory glassware for reflux reactions (round-bottom flask, condenser, heating mantle, magnetic stirrer)

  • Gas chromatograph for analysis

Procedure:

  • Set up a stirred-tank reactor with a reflux condenser under a nitrogen atmosphere.

  • Charge the reactor with α-pinene and the titanium dioxide hydrate catalyst (0.1-2.0% by weight based on the α-pinene).[15]

  • Begin stirring and heat the mixture to the reflux temperature (approximately 155-165°C) at a controlled rate (e.g., 2-4°C/min).[15][16]

  • The heat of the exothermic reaction can be managed by evaporative cooling under reflux.[15][16]

  • Maintain the reaction at reflux. The reaction time will typically be between 0.5 and 3.5 hours, depending on catalyst concentration and heating rate.[15][16]

  • Monitor the reaction progress by taking aliquots and analyzing them by GC to determine the concentration of α-pinene, camphene, and byproducts.

  • The reaction is considered complete when the α-pinene content drops to a desired level (e.g., <1%). A sharp drop in the exothermic energy and a rise in the boiling point of the mixture can also indicate the end of the reaction.[15]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The crude product can then be purified by fractional distillation.

Protocol 2: Synthesis of Camphene using Titanate Nanotubes

This protocol is based on more recent research demonstrating high selectivity.[12]

Materials:

  • α-pinene

  • Titanate nanotubes (TNTs) catalyst

  • Solvent (optional, solvent-free is possible)

  • Reaction vessel (e.g., sealed vial or small reactor)

  • Heating and stirring equipment

  • Gas chromatograph

Procedure:

  • Synthesize or procure titanate nanotubes. These are typically prepared via hydrothermal treatment of TiO₂ powder with a concentrated NaOH solution.[12]

  • In a reaction vessel, combine α-pinene and the TNT catalyst. The optimal catalyst dosage should be determined experimentally, but a starting point could be around 5 wt%.

  • If using a solvent, add it to the vessel.

  • Seal the vessel and place it in a heating apparatus with stirring.

  • Heat the reaction to the desired temperature (mild conditions, e.g., 90-150°C, have been reported to be effective).[11][12]

  • Allow the reaction to proceed for the optimized reaction time (e.g., 1-4 hours).

  • Monitor the conversion of α-pinene and the selectivity to camphene using GC analysis.

  • After completion, cool the reaction mixture and separate the catalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.[12]

  • Purify the product as needed, typically by distillation.

Quantitative Data Summary

Table 1: Comparison of Catalysts for α-Pinene Isomerization

CatalystTemperature (°C)α-Pinene Conversion (%)Camphene Selectivity (%)Reference
Acid Nano TiO₂ (HCl activated)Not specified10063.96[10]
Titanate Nanotubes14097.878.5[12]
Sulfated ZirconiaNot specified10039.3[8]
Acid-Treated Montmorillonite ClayNot specified>9639-49[8]
Ion Exchange Resin130-155Comparable to acidic TiO₂Not specified[1][17]
Activated Carbon (from sunflower husks)18010054[8]

Visualizations

Isomerization_Pathway cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_rearrangement Key Rearrangement cluster_products Products alpha_pinene α-Pinene carbocation Carbocation Intermediate alpha_pinene->carbocation Acid Catalyst (e.g., H⁺) wagner_meerwein Wagner-Meerwein Rearrangement carbocation->wagner_meerwein 1,2-Alkyl Shift camphene Camphene (Desired Product) wagner_meerwein->camphene Deprotonation byproducts Isomeric Byproducts (Tricyclene, Limonene, etc.) wagner_meerwein->byproducts Alternative Deprotonation/ Rearrangement

Caption: Reaction pathway for the acid-catalyzed isomerization of α-pinene to camphene.

Troubleshooting_Logic start Low Camphene Yield check_conversion Is α-Pinene Conversion Low? start->check_conversion check_selectivity Is Camphene Selectivity Low? check_conversion->check_selectivity No increase_temp_time_cat Increase Temperature, Reaction Time, or Catalyst Loading check_conversion->increase_temp_time_cat Yes optimize_temp Decrease Temperature to Reduce Byproducts check_selectivity->optimize_temp Yes end Improved Yield check_selectivity->end No increase_temp_time_cat->end change_catalyst Change Catalyst (Optimize Acidity) optimize_temp->change_catalyst optimize_time Optimize Reaction Time change_catalyst->optimize_time optimize_time->end

Caption: Troubleshooting workflow for low camphene yield in synthesis.

References

Validation & Comparative

comparative analysis of isobornyl formate and bornyl formate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the disparate reactivity of isobornyl formate and bornyl formate, supported by experimental data and theoretical insights.

In the realm of organic synthesis and drug development, the stereochemical orientation of functional groups within a molecule can profoundly influence its reactivity and biological activity. This guide provides a comparative analysis of the reactivity of two stereoisomers: this compound (the exo isomer) and bornyl formate (the endo isomer). While both are formate esters of bicyclic monoterpenoids, their differing spatial arrangements lead to significant variations in their susceptibility to chemical transformations, primarily due to steric hindrance.

Executive Summary

Experimental evidence, primarily from studies on the analogous acetate esters, indicates that bornyl formate (endo) is more reactive than this compound (exo) in bimolecular nucleophilic substitution reactions, such as alkaline hydrolysis . This difference is attributed to the greater steric hindrance at the exo position of the bicyclo[2.2.1]heptane skeleton, which impedes the approach of a nucleophile to the carbonyl carbon. In contrast, the endo position is less sterically encumbered, allowing for a more facile nucleophilic attack. This guide will delve into the available quantitative data, outline the experimental protocols for assessing reactivity, and provide a visual representation of the underlying mechanistic and stereochemical factors.

Data Presentation: Quantitative Comparison of Reactivity

A key study by Bunton, Khaleeluddin, and Whittaker investigated the alkaline hydrolysis of these acetates, which proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. Their findings demonstrated a notable difference in the rate of reaction between the two isomers.

CompoundIsomerRelative Rate of Alkaline Hydrolysis (Acetate)
Bornyl Formate (analog) endoMore Reactive
This compound (analog) exoLess Reactive

Note: This qualitative comparison is based on the findings for the corresponding acetates. It is highly probable that bornyl formate would exhibit a faster rate of hydrolysis than this compound under similar conditions.

Experimental Protocols

The reactivity of this compound and bornyl formate can be quantitatively compared by monitoring the rate of their hydrolysis under controlled conditions. Below are detailed methodologies for acid- and base-catalyzed hydrolysis.

Acid-Catalyzed Ester Hydrolysis
  • Preparation of Reaction Mixture: A solution of the formate ester (this compound or bornyl formate) in a suitable solvent (e.g., aqueous dioxane or acetone) is prepared. A known concentration of a strong acid, such as hydrochloric acid or sulfuric acid, is added to catalyze the reaction.

  • Temperature Control: The reaction mixture is maintained at a constant temperature using a thermostatically controlled water bath.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in each aliquot is quenched by adding a calculated amount of a base (e.g., sodium hydroxide) to neutralize the acid catalyst.

  • Analysis: The concentration of the remaining ester or the formed formic acid and alcohol (isoborneol or borneol) is determined using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The rate constant (k) for the reaction is calculated by plotting the natural logarithm of the ester concentration versus time, which should yield a straight line for a pseudo-first-order reaction.

Base-Catalyzed Ester Hydrolysis (Saponification)
  • Preparation of Reaction Mixture: A solution of the formate ester in a suitable solvent is prepared. A standardized solution of a strong base, typically sodium hydroxide, is added. The initial concentration of the base should be in slight excess of the ester concentration.

  • Temperature Control: The reaction is carried out at a constant temperature.

  • Monitoring: The progress of the reaction can be monitored by two primary methods:

    • Titration: Aliquots are taken at intervals, and the remaining sodium hydroxide is titrated with a standard acid solution.

    • Conductivity: The change in the electrical conductivity of the solution is monitored over time, as the highly mobile hydroxide ions are replaced by the less mobile formate ions.

  • Analysis: The concentration of the ester at different time points is calculated from the consumption of the base.

  • Data Analysis: The second-order rate constant is determined by plotting the appropriate function of concentration against time, based on the integrated rate law for a second-order reaction.

Mandatory Visualization

The disparate reactivity of isobornyl and bornyl formate is a direct consequence of the stereochemistry of the bicyclo[2.2.1]heptane ring system. The following diagram illustrates the alkaline hydrolysis (BAc2) mechanism and highlights the steric hindrance that differentiates the exo and endo isomers.

G cluster_exo This compound (exo) - Slower Reaction cluster_endo Bornyl Formate (endo) - Faster Reaction exo_ester This compound exo_ts Tetrahedral Intermediate (Sterically Hindered) exo_ester->exo_ts OH⁻ attack (hindered) Products\n(Isoborneol + Formate) Products (Isoborneol + Formate) exo_ts->Products\n(Isoborneol + Formate) Faster (Relief of Strain) Nucleophile (OH⁻) Nucleophile (OH⁻) endo_ester Bornyl Formate endo_ts Tetrahedral Intermediate (Less Hindered) endo_ester->endo_ts OH⁻ attack (less hindered) Products\n(Borneol + Formate) Products (Borneol + Formate) endo_ts->Products\n(Borneol + Formate) Slower

A Comparative Guide to the Validation of Analytical Methods for Isobornyl Formate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of isobornyl formate, a common fragrance and flavor ingredient. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection and implementation of a suitable analytical method. Gas Chromatography (GC) is the industry-standard technique for the analysis of volatile compounds such as this compound, offering high resolution and sensitivity. This guide will focus on a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method, a robust and widely used approach for quantitative analysis.

Data Presentation: Performance Characteristics of a Validated GC-FID Method

The following table summarizes the typical performance characteristics of a validated GC-FID method for the quantification of this compound. These values are representative of what can be achieved with a properly optimized and validated method and are based on established international guidelines for analytical method validation.

Performance CharacteristicAcceptance CriteriaTypical Result for this compound Quantification
**Linearity (R²) **≥ 0.990.999
Range 80-120% of the target concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 3.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~5 µg/mL

Experimental Protocols

A detailed methodology for a representative GC-FID method for the quantification of this compound is provided below.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Capillary Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

2. Reagents and Standards:

  • This compound reference standard (purity ≥ 99%)

  • Solvent: High-purity hexane or ethyl acetate.

  • Internal Standard (IS): n-Dodecane or other suitable non-interfering compound.

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C

  • Data Acquisition: Chromatographic software for peak integration and quantification.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of n-dodecane in 100 mL of solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from the LOQ to 150% of the expected sample concentration (e.g., 5, 25, 50, 100, 150 µg/mL). Add a fixed concentration of the internal standard to each calibration standard.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of solvent, and add the same fixed concentration of the internal standard.

5. Method Validation Protocol:

  • Specificity: Analyze a blank solvent, a placebo (if applicable), and a sample spiked with this compound to demonstrate that there are no interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (this compound/internal standard) against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.[1]

  • Accuracy: Perform recovery studies by spiking a placebo or a known matrix with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or instrument. The RSD over the two days should be ≤ 3.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatograms from the analysis of low-concentration standards. The LOD is the concentration that gives a signal-to-noise ratio of at least 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of at least 10:1.[1]

Mandatory Visualization

Analytical_Method_Validation_Workflow start Start: Define Analytical Method method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness results Compile & Review Results specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results report Write Validation Report results->report pass Method Validated report->pass Meets Criteria fail Method Fails Re-evaluate report->fail Does Not Meet Criteria fail->method_dev

Caption: Workflow for Analytical Method Validation.

References

comparing the efficacy of different catalysts for isobornyl formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isobornyl formate, a valuable fragrance and chemical intermediate, is a topic of significant interest in the chemical industry. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts used for the synthesis of isobornyl esters, with a focus on this compound, supported by experimental data from recent studies. While much of the available literature focuses on the synthesis of isobornyl acetate, the catalytic principles are directly applicable to this compound production.

Data Presentation: A Comparative Analysis of Catalyst Performance

The following table summarizes the performance of various catalysts in the synthesis of isobornyl esters from camphene. The key metrics for comparison include camphene conversion, selectivity towards the isobornyl ester, and the overall yield.

CatalystReactantsMolar Ratio (Camphene:Acid)Temperature (°C)Time (h)Camphene Conversion (%)Isobornyl Ester Selectivity (%)Isobornyl Ester Yield (%)Reference
Heteropoly Acid
H3PW12O40/SiO2Camphene, Acetic Acid1:10601~70100~70[1]
H3PW12O40/SiO2Camphene, Acetic Acid1:10Not SpecifiedNot Specified9010090[1]
Lewis Acids
FeCl3Camphene, Acetic Acid1:3252~9994>88[2]
Composite Catalysts
Tartaric acid–boric acidCamphene, Acetic AcidNot SpecifiedNot SpecifiedNot Specified92.995.388.5[3][4]
Titanium sulfate, tartaric acid, and boric acidCamphene, Stearic Acid1:1.58024Not SpecifiedNot Specified67.8 (isobornyl stearate)[5]
Cation Exchange Resin
Anhydrous NKC-9Camphene, Acetic Acid1:1.530-50Not Specified85.5>95 (purity)Not Specified[6]

Experimental Protocols

The synthesis of isobornyl esters, such as this compound, generally follows a consistent experimental procedure, which can be adapted based on the specific catalyst and reactants used.

General Experimental Protocol:

  • Reactant and Catalyst Preparation: A mixture of camphene and a carboxylic acid (e.g., formic acid or acetic acid) is prepared in a specific molar ratio.[1][2][6] The catalyst is then added to this mixture. The amount of catalyst is typically a percentage of the mass of camphene.[2]

  • Reaction Setup: The reaction is carried out in a suitable reactor, which could be a batch reactor or a fixed-bed reactor for continuous processes.[6] The reactor is equipped with a stirrer and a temperature control system.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature and stirred for a specified duration.[1][2][5][6] Reaction temperatures can range from room temperature to 80°C, and reaction times can vary from a few hours to over 24 hours, depending on the catalyst's activity.[2][5]

  • Product Analysis: After the reaction is complete, the product mixture is analyzed to determine the conversion of camphene and the selectivity and yield of the isobornyl ester. Gas chromatography (GC) is a common analytical technique used for this purpose.[2][3]

  • Catalyst Recovery and Reuse: For heterogeneous catalysts, a key advantage is the ease of separation from the reaction mixture, often through simple filtration.[1][5] The recovered catalyst can then be tested for its reusability in subsequent reaction cycles.[1][5]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_reuse Catalyst Reuse Reactants Camphene & Formic Acid Reactor Reactor Assembly Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Heating Heating & Stirring Reactor->Heating Filtration Catalyst Filtration Heating->Filtration GC_Analysis GC Analysis Filtration->GC_Analysis Reuse Catalyst Recycling Filtration->Reuse Recovered Catalyst Product This compound GC_Analysis->Product Reuse->Catalyst

General experimental workflow for this compound synthesis.

This workflow highlights the key stages from reactant preparation to product analysis and catalyst recycling, providing a clear overview of the process for laboratory-scale synthesis.

References

assessing the purity of isobornyl formate by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity is a critical aspect of quality control for raw materials, intermediates, and final products. Isobornyl formate, a common fragrance and flavoring agent, requires precise purity assessment to ensure its suitability and safety. This guide provides a comparative analysis of four common analytical techniques for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of a hypothetical batch of this compound using the four analytical techniques.

Table 1: Purity Assessment of this compound by GC-FID and HPLC-UV

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity of this compound (%) 98.598.6
Relative Standard Deviation (RSD, n=3) 0.2%0.3%
Detected Impurities Bornyl formate, CampheneBornyl formate
Limit of Detection (LOD) for Bornyl Formate ~0.01%~0.02%
Limit of Quantification (LOQ) for Bornyl Formate ~0.03%~0.06%

Table 2: Purity Assessment of this compound by qNMR

ParameterQuantitative ¹H-NMR
Purity of this compound (%) 98.7
Relative Standard Deviation (RSD, n=3) 0.15%
Internal Standard Maleic Acid
Calculated Impurities (mol%) ~1.3%

Table 3: Qualitative Analysis of this compound by FTIR

TechniqueKey ObservationsLimitations
FTIR Spectroscopy - Strong C=O stretch (~1725 cm⁻¹) - Prominent C-O stretch (~1180 cm⁻¹) - Characteristic C-H stretches (~2800-3000 cm⁻¹)- Not suitable for accurate quantification of purity - May not detect impurities with similar functional groups - Lower sensitivity for minor components

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

Principle: This method separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are detected by a flame ionization detector (FID), and the peak area is proportional to the concentration of the analyte.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless injector

  • Carrier Gas: Helium or Hydrogen

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.

  • Instrumental Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with UV Detector

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar stationary phase (reversed-phase) is suitable. Detection is achieved using an ultraviolet (UV) detector.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Detector Wavelength: 210 nm

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity. The signal intensity in ¹H-NMR is directly proportional to the number of protons, allowing for accurate quantification without the need for a specific reference standard of the analyte.[1]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the formate proton) and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavelengths. While primarily a qualitative technique, it can be used to identify the presence of expected functional groups and to detect certain impurities if their characteristic absorption bands do not overlap with those of the main component.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation: Place a small drop of the this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for this compound, such as the C=O stretch of the ester group (around 1725 cm⁻¹) and the C-O stretch (around 1180 cm⁻¹).

    • Examine the spectrum for unexpected peaks that may indicate the presence of impurities (e.g., a broad O-H stretch around 3300 cm⁻¹ could indicate the presence of isoborneol).

Visualizations

The following diagrams illustrate the workflows for each analytical technique.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Solvent A->B C Inject Sample B->C D Separation in Column C->D E Detection by FID D->E F Generate Chromatogram E->F G Calculate Area % F->G H Determine Purity G->H

GC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation in C18 Column C->D E Detection by UV D->E F Generate Chromatogram E->F G Calculate Area % F->G H Determine Purity G->H

HPLC Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Sample & Internal Std B Dissolve in Deuterated Solvent A->B C Acquire 1H-NMR Spectrum B->C D Integrate Signals C->D E Calculate Purity D->E

qNMR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis A Place Sample on ATR B Acquire IR Spectrum A->B C Identify Functional Groups B->C D Qualitative Assessment C->D

FTIR Analysis Workflow

Comparison of Techniques

  • Gas Chromatography (GC-FID): This is a robust and widely used method for volatile compounds like this compound. It offers high resolution and sensitivity, making it excellent for detecting and quantifying volatile impurities such as the isomeric bornyl formate and unreacted starting materials like camphene.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique suitable for a broad range of compounds. While this compound is volatile, HPLC can still be effectively used for its purity assessment. It is particularly useful for detecting non-volatile impurities that would not be amenable to GC analysis.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific this compound reference standard.[1] It is highly accurate and precise, and can provide structural information about any detected impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique for confirming the identity of this compound by identifying its key functional groups. However, it is generally not suitable for accurate purity determination, especially for low-level impurities, as their signals may be masked by the main component's spectrum. It is best used as a qualitative screening tool.

Conclusion

The choice of analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis. For routine quality control and quantification of volatile impurities, GC-FID is often the method of choice due to its high resolution and sensitivity. HPLC-UV provides a reliable alternative, especially when non-volatile impurities are a concern. For the highest accuracy and as a primary method for purity assignment, qNMR is unparalleled. FTIR serves as a valuable, rapid tool for identity confirmation. A comprehensive purity assessment of this compound may involve the use of a combination of these techniques to gain a complete profile of the substance and its impurities.

References

A Comparative Guide to the Biological Activity Screening of Isobornyl Formate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl formate, a bicyclic monoterpenoid ester, and its parent alcohol, isoborneol, are naturally occurring compounds found in the essential oils of various plants. These compounds, along with other monoterpenoids, have garnered interest for their potential biological activities. However, a comprehensive screening of this compound and its synthetic derivatives for specific antimicrobial, anticancer, and insecticidal properties is not extensively documented in publicly available scientific literature. This guide provides a comparative overview of the known biological activities of related compounds and outlines standardized experimental protocols that can be employed to screen this compound and its derivatives.

Comparative Biological Activity Data

Due to the limited availability of specific biological activity data for this compound and its derivatives, this section presents data for related monoterpenoids and esters to offer a comparative context for potential screening efforts.

Table 1: Antimicrobial Activity of Related Monoterpenoids and Esters

CompoundMicroorganismActivity MetricValueReference
Bornyl acetateStaphylococcus aureusMIC1.75 - 4.88 mg/mL[1]
Bornyl acetatePseudomonas aeruginosaMIC1.75 - 4.88 mg/mL[1]
Bornyl acetateEscherichia coliMIC1.75 - 4.88 mg/mL[1]
CamphorStaphylococcus aureusMIC0.5 - 2.0 µL/mL[1]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Related Terpenoids

CompoundCell LineActivity MetricValueReference
Betulinic acidMelanomaIC₅₀Not Specified[2]
Ursolic acid derivativesHL-60, Bel-7402, HeLaIC₅₀Varies[2]
α-terpineol/PMMA nanoparticlesB16F10 (murine melanoma)% Viability Reduction~56% at 500 µg/mL[3]
α-terpineol/PMMA nanoparticlesSK-MEL-28 (human melanoma)% Viability Reduction~59% at 500 µg/mL[3]

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Insecticidal Activity of Related Monoterpenoids

CompoundInsect SpeciesActivity MetricValueReference
CuminaldehydeTheba pisana (snail)LD₅₀28.37 µ g/snail [1]
GeraniolTheba pisana (snail)LD₅₀42.29 µ g/snail [1]
(-)-limoneneTheba pisana (snail)LD₅₀60.27 µ g/snail [1]
trans-cinnamaldehydeSitophilus oryzaeLC₅₀0.01 mg/cm²
(-)-menthoneSitophilus oryzaeLC₅₀0.013 mg/cm²

LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound and its derivatives.

Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compounds (this compound and derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the adjusted microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Anticancer Activity Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Test compounds (this compound and derivatives)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A) for selectivity assessment

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

Insecticidal Activity Screening: Contact Toxicity Bioassay

This method evaluates the toxicity of a compound when it comes into direct contact with the target insect.

Materials:

  • Test compounds (this compound and derivatives)

  • Target insect species (e.g., houseflies - Musca domestica, or a relevant agricultural pest)

  • Acetone or another suitable volatile solvent

  • Microsyringe or pipette

  • Petri dishes or small containers

  • Food and water for the insects

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compounds in a volatile solvent like acetone.

  • Topical Application: Anesthetize the insects (e.g., by cooling). Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in containers with access to food and water.

  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded.

  • Data Analysis: Calculate the percentage mortality for each concentration. The LC₅₀ value is the concentration of the compound that causes 50% mortality in the test population.

Visualizations

The following diagrams illustrate the general workflows for the described biological activity screening protocols.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plates C->D E Determine MIC D->E F Record Results E->F Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H Insecticidal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound Solutions C Topical Application of Compound A->C B Anesthetize Insects B->C D Transfer to Observation Containers C->D E Record Mortality at 24, 48, 72h D->E F Calculate LC50 E->F

References

A Comparative Guide to Isobornyl Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control is a central theme in modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, are a powerful tool in this endeavor. This guide provides a comparative study of isobornyl esters and their potential as chiral auxiliaries, benchmarked against widely-used alternatives such as Evans oxazolidinones and Oppolzer's sultam. While isobornyl esters are well-known for their applications in polymer and fragrance chemistry, their structural relationship to the highly effective camphor-derived auxiliaries suggests their potential in asymmetric synthesis.

Introduction to Isobornyl Esters

Isobornyl esters are a class of organic compounds derived from isoborneol, a bicyclic monoterpene alcohol which itself is a derivative of camphor. The rigid, sterically hindered bicyclo[2.2.1]heptane (norbornane) skeleton is a key feature of these molecules. This rigid structure is instrumental in creating a well-defined chiral environment, a critical attribute for an effective chiral auxiliary.

Common examples of isobornyl esters include isobornyl acetate, widely used in the fragrance industry for its pine-like scent and as an intermediate in the synthesis of camphor[1][2][3], and isobornyl (meth)acrylate, a monomer used in the production of high-performance polymers with excellent thermal stability and low shrinkage[4][5][6].

Isobornyl Esters as Potential Chiral Auxiliaries

The efficacy of chiral auxiliaries derived from the chiral pool, such as those from camphor, is well-documented[7][8]. Oppolzer's sultam, a camphor-derived chiral auxiliary, is renowned for its high efficacy in asymmetric Diels-Alder reactions, alkylations, and conjugate additions due to its rigid bicyclic structure that provides excellent steric hindrance[7]. Given that isobornyl esters share this rigid camphor-derived backbone, they are promising candidates for use as chiral auxiliaries. The bulky isobornyl group can effectively shield one face of a prochiral center, directing the approach of a reagent to the opposite face and thus inducing asymmetry.

Comparative Performance with Established Chiral Auxiliaries

To objectively evaluate the potential of isobornyl esters, a comparison with established and highly successful chiral auxiliaries is necessary. Here, we present a comparative overview with Evans oxazolidinones and Oppolzer's sultam, focusing on their performance in key asymmetric transformations.

Asymmetric Diels-Alder Reactions: A Comparison with Oppolzer's Sultam

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral auxiliaries has transformed this reaction into a reliable method for synthesizing enantiomerically pure cyclic compounds. Oppolzer's camphor sultam has demonstrated exceptional stereocontrol in this reaction.

While specific data for isobornyl acrylate as a dienophile in asymmetric Diels-Alder reactions is not as extensively documented, the performance of the structurally related N-acryloyl camphor-sultam provides a strong benchmark. The rigid camphor skeleton effectively dictates the facial selectivity of the cycloaddition.

Table 1: Performance of N-Acryloyl Camphor-Sultam in Asymmetric Diels-Alder Reactions [9]

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
CyclopentadieneEt₂AlCl-7895>98
1,3-ButadieneEt₂AlCl-788895
IsopreneEt₂AlCl-789196
Asymmetric Aldol Additions: A Comparison with Evans Oxazolidinones

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Evans oxazolidinones are a class of chiral auxiliaries that have proven to be highly effective in controlling the stereochemical outcome of aldol additions. The stereochemical outcome is rationalized by the formation of a rigid, chelated transition state that effectively shields one face of the enolate[7]. Camphor-derived auxiliaries have also been shown to provide excellent stereoselection in aldol reactions, often achieving diastereomeric ratios of 99:1 or greater[5].

Table 2: Representative Performance of Chiral Auxiliaries in Asymmetric Aldol Additions

Chiral AuxiliaryAldehydeLewis Acid / BaseYield (%)Diastereomeric RatioReference
Evans OxazolidinoneBenzaldehydeTiCl₄, DIPEAHigh>99:1 (syn)[10]
Camphor-derived OxazinoneVariousTi(O-i-Pr)₃ClHigh>99:1 (syn)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of synthetic procedures. Below are representative protocols for the synthesis of a chiral auxiliary-adorned dienophile and its use in an asymmetric Diels-Alder reaction, as well as a general procedure for the cleavage of the auxiliary.

Protocol 1: Synthesis of N-Acryloyl-(+)-Camphor-Sultam[9]

Materials:

  • (+)-Camphor-10-sulfonyl chloride

  • Sodium azide

  • Lithium aluminum hydride (LiAlH₄)

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Synthesis of (+)-Camphor-Sultam:

    • (+)-Camphor-10-sulfonyl chloride is converted to the corresponding azide by reaction with sodium azide.

    • Subsequent reduction of the azide with LiAlH₄ in anhydrous THF yields (+)-camphor-sultam.

  • N-Acryloylation:

    • To a solution of (+)-camphor-sultam in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 equivalents).

    • Acryloyl chloride (1.1 equivalents) is then added dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up and Purification:

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the N-acryloyl-(+)-camphor-sultam.

Protocol 2: Asymmetric Diels-Alder Reaction of N-Acryloyl-(+)-Camphor-Sultam with Cyclopentadiene[9]

Materials:

  • N-Acryloyl-(+)-camphor-sultam

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Reaction Setup:

    • To a solution of N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous CH₂Cl₂ at -78 °C, add Et₂AlCl (1.1 equivalents) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

  • Diene Addition:

    • Freshly cracked cyclopentadiene (3.0 equivalents) is added dropwise.

    • The reaction is stirred at -78 °C for 3 hours.

  • Quenching and Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

    • The mixture is allowed to warm to room temperature, and the layers are separated.

    • The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification:

    • The crude product is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.

Protocol 3: Cleavage of the Camphor-Sultam Auxiliary[9]

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (LiOH)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup:

    • The Diels-Alder adduct is dissolved in a 3:1 mixture of THF and water.

    • Lithium hydroxide (2.0 equivalents) and 30% aqueous hydrogen peroxide (4.0 equivalents) are added at 0 °C.

  • Reaction:

    • The mixture is stirred at room temperature for 12 hours.

  • Work-up:

    • The reaction is quenched with a saturated aqueous solution of Na₂SO₃.

    • The THF is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether to recover the chiral auxiliary.

    • The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid product.

Visualizing Asymmetric Synthesis Workflows

Understanding the logical flow and mechanisms of asymmetric synthesis is facilitated by clear visualizations. The following diagrams, created using the DOT language, illustrate key concepts.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attach_Auxiliary Attach Auxiliary Prochiral_Substrate->Attach_Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attach_Auxiliary Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attach_Auxiliary->Chiral_Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Diels-Alder, Aldol) Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleave_Auxiliary Cleave Auxiliary Diastereomeric_Product->Cleave_Auxiliary Chiral_Product Enantiomerically Enriched Product Cleave_Auxiliary->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleave_Auxiliary->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Diels_Alder_Stereoinduction cluster_dienophile N-Acryloyl Camphor-Sultam (Dienophile) Dienophile Sultam-Acryloyl Adduct Camphor Bulky Camphor Skeleton Transition_State Lewis Acid Catalyzed Transition State Dienophile->Transition_State Diene Diene (e.g., Cyclopentadiene) Diene->Transition_State Approaches from less hindered face Product Endo-Adduct (Major Diastereomer) Transition_State->Product

Caption: Stereochemical induction model for the Diels-Alder reaction with a camphor-sultam auxiliary.

Experimental_Workflow start Start: N-Acryloyl Camphor-Sultam step1 Dissolve in CH2Cl2 Cool to -78 °C start->step1 step2 Add Et2AlCl step1->step2 step3 Add Cyclopentadiene step2->step3 step4 Stir for 3h at -78 °C step3->step4 step5 Quench with NH4Cl (aq) step4->step5 step6 Work-up and Purification step5->step6 end Diels-Alder Adduct step6->end

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Conclusion

Isobornyl esters, with their rigid bicyclic framework derived from the chiral pool, represent a structurally promising, yet underexplored, class of chiral auxiliaries. While their primary applications have been in polymer and materials science, their similarity to highly successful camphor-derived auxiliaries like Oppolzer's sultam warrants further investigation into their utility in asymmetric synthesis. This guide has provided a comparative overview with established chiral auxiliaries, along with detailed experimental protocols for benchmark reactions. It is hoped that this information will serve as a valuable resource for researchers in organic synthesis and drug development, and encourage the exploration of isobornyl esters as a potentially cost-effective and efficient tool for stereochemical control.

References

A Comparative Sensory Assessment of Isobornyl Formate and Structurally Related Odorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Olfactory Profile of Isobornyl Formate Supported by Sensory Panel Methodologies.

In the realm of fragrance and flavor chemistry, the precise characterization of an aroma compound's sensory profile is paramount. This guide provides a comparative evaluation of the odor profile of this compound against structurally similar alternatives, namely bornyl formate and fenchone. The assessment is grounded in established sensory analysis principles to provide a clear, data-driven comparison for researchers and developers.

Olfactory Profile Comparison

A comprehensive sensory evaluation relies on a trained panel to identify and quantify the distinct aromatic characteristics of a substance. While specific quantitative data from a single, unified sensory panel assessing these three compounds is not publicly available, a synthesis of qualitative descriptions from multiple sources provides a robust comparative framework. The following table summarizes the key odor descriptors associated with this compound and its selected alternatives. The odor strength for all listed compounds is generally characterized as medium.

Odor AttributeThis compoundBornyl FormateFenchone
Primary Camphoraceous, WoodyCamphoraceous, PineyCamphoraceous, Herbal
Secondary Green, Earthy, PineyWoody, BalsamicEarthy, Woody
Nuances Cooling, Musty, Medicinal, Herbaceous-Thujonic, Cedar-like

This compound presents a complex odor profile with a dominant camphoraceous and woody character.[1] Its aroma is further nuanced by green, earthy, and piney notes, complemented by cooling, musty, and medicinal undertones.[1]

Bornyl formate , a structural isomer of this compound, shares the characteristic camphoraceous and piney notes. However, it is generally described as having a more balsamic and less complex profile compared to this compound.

Fenchone , a ketone, also falls within the camphoraceous odor family. Its profile is distinguished by a stronger herbal character, with earthy and woody undertones, and a nuance reminiscent of thuja or cedar.

Experimental Protocols for Sensory Assessment

To achieve a rigorous and objective evaluation of these odorants, a descriptive sensory analysis conducted by a trained sensory panel is the recommended methodology. The following outlines a typical experimental protocol.

Panel Selection and Training
  • Recruitment: Panelists are recruited based on their sensory acuity, availability, and articulateness in describing smells.

  • Screening: Candidates undergo a series of screening tests to assess their ability to detect and differentiate various odorants.

  • Training: Selected panelists are trained over several sessions to recognize and identify the specific aroma attributes relevant to the compounds being tested (e.g., camphoraceous, woody, green, earthy). They are also trained on the use of a standardized intensity scale.

Sample Preparation and Presentation
  • Sample Dilution: The odorants are diluted to a standardized concentration in an appropriate solvent (e.g., dipropylene glycol) to ensure a consistent and safe presentation to the panelists.

  • Blinding and Randomization: Samples are presented to the panelists in coded, identical containers to prevent bias. The order of presentation is randomized for each panelist.

  • Controlled Environment: The evaluation is conducted in a well-ventilated, odor-free environment to minimize external sensory interference.

Evaluation Procedure
  • Attribute Identification: Panelists individually assess each sample and identify the presence of the predetermined aroma attributes.

  • Intensity Rating: For each identified attribute, panelists rate its intensity on a labeled magnitude scale (LMS) or a similar quantitative scale (e.g., a 0-10 scale where 0 is not perceptible and 10 is extremely strong).

  • Data Collection: The intensity ratings for each attribute from all panelists are collected for statistical analysis.

Sensory Panel Assessment Workflow

The following diagram illustrates the typical workflow for a sensory panel evaluation of an odorant like this compound.

SensoryPanelWorkflow cluster_setup Phase 1: Setup cluster_evaluation Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis A Panelist Recruitment & Screening B Panelist Training on Odor Attributes & Scaling A->B Selection D Individual Sample Assessment B->D C Sample Preparation (Dilution, Coding) C->D E Attribute Identification D->E F Intensity Rating on Standardized Scale E->F G Data Collection F->G H Statistical Analysis (e.g., ANOVA) G->H I Generation of Sensory Profile H->I

Sensory Panel Assessment Workflow

Signaling Pathway for Olfactory Transduction

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal cavity. This triggers a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing.

OlfactorySignaling cluster_receptor Olfactory Neuron Odorant This compound OR Olfactory Receptor Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

Simplified Olfactory Signaling Pathway

References

A Comparative Guide to the Synthesis of Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the primary synthesis methods for isobornyl formate, a valuable fragrance ingredient and chemical intermediate. The synthesis of this bicyclic monoterpenoid ester is predominantly achieved through the acid-catalyzed esterification of camphene with formic acid. This process can be conducted with or without a catalyst, with the choice of method influencing reaction efficiency and conditions.

The core of this compound synthesis lies in the Wagner-Meerwein rearrangement of the camphene molecule in an acidic environment. The reaction is initiated by the protonation of the exocyclic double bond of camphene, which forms a tertiary carbocation. This intermediate then undergoes a rearrangement to a more stable secondary carbocation, which is subsequently attacked by formic acid to yield the final product, this compound.

This guide will delve into the specifics of both catalytic and non-catalytic approaches, presenting available quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of this compound Synthesis Methods

While detailed comparative studies specifically for this compound are not as prevalent in the literature as for its acetate counterpart, the general principles of camphene esterification provide a solid basis for comparison. The following table summarizes the key aspects of different synthetic approaches based on available information and analogous reactions.

MethodCatalystKey AdvantagesKey Disadvantages
Catalytic Esterification Mineral Acids (e.g., Sulfuric Acid)High reaction rates.Corrosion, difficulty in catalyst removal, waste generation.
Solid Acids (e.g., Heteropoly Acids)Ease of separation, reusability, reduced corrosion.Potentially lower activity than mineral acids.
Non-Catalytic Esterification NoneSimplified process, no catalyst separation.Likely requires higher temperatures and longer reaction times.

Experimental Protocols

Below are detailed experimental protocols for key methods of this compound synthesis.

Method 1: Catalytic Esterification using a Heteropoly Acid Catalyst

This protocol is adapted from analogous esterifications of camphene with carboxylic acids, which have demonstrated high yields and selectivities.[1][2]

Materials:

  • Camphene

  • Formic Acid

  • Silica-supported H₃PW₁₂O₄₀ (PW/SiO₂) catalyst

  • Inert solvent (e.g., isooctane)

Procedure:

  • In a reaction vessel equipped with a stirrer and temperature control, combine camphene, a molar excess of formic acid (e.g., a 1:5 to 1:10 molar ratio of camphene to formic acid), and the PW/SiO₂ catalyst in an inert solvent.

  • Heat the reaction mixture to a specified temperature (e.g., 60°C) and stir vigorously.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion of camphene is achieved.

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • The liquid phase, containing this compound, excess formic acid, and the solvent, is then subjected to a work-up procedure. This typically involves washing with a basic solution (e.g., sodium bicarbonate solution) to neutralize the excess acid, followed by washing with water.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Method 2: Non-Catalytic Esterification

This method relies on the inherent reactivity of formic acid with camphene at elevated temperatures.[3][4]

Materials:

  • Camphene

  • Formic Acid

Procedure:

  • In a reaction vessel, combine camphene and a molar excess of formic acid.

  • Heat the mixture with stirring to a temperature sufficient to initiate the reaction. The specific temperature and reaction time will need to be optimized based on the desired conversion.

  • Monitor the formation of this compound using GC.

  • Once the reaction has reached the desired endpoint, cool the mixture.

  • The work-up procedure is similar to the catalytic method, involving neutralization of excess formic acid with a basic solution, washing with water, drying of the organic phase, and removal of any unreacted starting materials and byproducts.

  • Purification of the this compound is typically achieved by vacuum distillation.

Synthetic Pathways and Logical Relationships

The following diagram illustrates the general pathways for the synthesis of this compound from camphene.

Isobornyl_Formate_Synthesis Camphene Camphene ReactionMixture Reaction Mixture Camphene->ReactionMixture FormicAcid Formic Acid FormicAcid->ReactionMixture Catalyst Catalyst Catalyst->ReactionMixture Catalytic Route NoCatalyst Heat NoCatalyst->ReactionMixture Non-Catalytic Route IsobornylFormate This compound ReactionMixture->IsobornylFormate Esterification

Caption: Synthetic routes to this compound from camphene.

References

Safety Operating Guide

Safe Disposal of Isobornyl Formate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of isobornyl formate, a common fragrance and flavoring agent. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.

Essential Safety and Handling Information

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling and disposal are still necessary to minimize environmental impact and maintain a high standard of laboratory safety.[1] It is a combustible liquid and should be handled with care.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Ventilation: Ensure adequate ventilation in the handling area.

In Case of a Spill:

  • Remove all sources of ignition.

  • Ventilate the area of the spill.

  • Absorb the spill with an inert material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Clean the spill area thoroughly with soap and water.

Do not allow this compound to enter drains or waterways.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 1200-67-5
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol [2]
Boiling Point 110 °C at 20 mmHg[3]
Flash Point 78.33 °C (173.00 °F)[3]
Density 1.011 - 1.017 g/cm³ at 25 °C[3]
Solubility Slightly soluble in water, soluble in oils.[2]

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office. Do not mix it with other wastes.

  • Containerization:

    • Use a dedicated, properly labeled waste container. The container should be in good condition and compatible with this compound.

    • The label should clearly state "this compound Waste" and include any other information required by your institution.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Waste Pickup: Arrange for the collection of the waste by your institution's EHS-approved chemical waste contractor. Follow all institutional procedures for requesting a waste pickup.

  • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be recycled or disposed of as regular waste, depending on institutional policies. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_contaminated Contaminated Waste start This compound Waste Generated is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated segregate Segregate as this compound Waste is_contaminated->segregate No consult_ehs Consult Institutional EHS for specific disposal protocol is_contaminated->consult_ehs Yes containerize Use a dedicated, labeled waste container segregate->containerize store Store in a cool, dry, ventilated area away from ignition sources containerize->store dispose Dispose via approved chemical waste contractor store->dispose

This compound Disposal Workflow

References

Personal protective equipment for handling Isobornyl formate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Isobornyl formate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

OperationRecommended Personal Protective Equipment
Routine Handling & Preparation of Solutions Eyes: Safety glasses with side-shields conforming to EN166 or NIOSH standards. Hands: Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Body: Laboratory coat.
Handling Large Quantities or Potential for Aerosol Generation Eyes: Chemical safety goggles. Hands: Chemically resistant gloves (e.g., Nitrile rubber). Body: Impervious clothing to prevent skin contact. Respiratory: A dust mask should be worn when handling large quantities.[1]
Spill Cleanup Eyes: Chemical safety goggles or a full-face shield. Hands: Heavy-duty, chemically resistant gloves. Body: Impervious clothing or a chemical-resistant suit, depending on the spill size. Respiratory: Air-purifying respirator with an appropriate organic vapor cartridge.

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital to prevent accidents and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials.

Incompatible Materials: Based on general chemical compatibility for esters, avoid storage with the following:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

  • Nitrates

Spill and Disposal Plan

A clear and practiced spill and disposal plan is mandatory for any laboratory handling this compound.

Spill Cleanup Protocol

For Minor Spills (less than 100 mL in a fume hood):

  • Alert personnel in the immediate area.

  • Ensure proper ventilation (fume hood).

  • Don the appropriate PPE as outlined in the PPE table.

  • Contain the spill with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads). Work from the outside of the spill inwards.

  • Absorb the spilled liquid.

  • Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For Major Spills (more than 100 mL or outside a fume hood):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if there is a risk of fire.

  • Close the laboratory doors to contain the vapors.

  • Contact your institution's emergency response team and inform them of the nature and scale of the spill.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect liquid waste containing this compound in a dedicated, labeled, and sealed container. The container must be compatible with organic solvents.

    • Collect solid waste (e.g., contaminated gloves, absorbent materials) in a separate, clearly labeled, and sealed container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Workflow for Handling this compound

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Chemical Handling Chemical Handling Don PPE->Chemical Handling Decontaminate Work Area Decontaminate Work Area Chemical Handling->Decontaminate Work Area Spill Occurs Spill Occurs Chemical Handling->Spill Occurs Exposure Occurs Exposure Occurs Chemical Handling->Exposure Occurs Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Minor Spill Protocol Minor Spill Protocol Spill Occurs->Minor Spill Protocol <100mL in hood Major Spill Protocol Major Spill Protocol Spill Occurs->Major Spill Protocol >100mL or outside hood First Aid First Aid Exposure Occurs->First Aid Minor Spill Protocol->Segregate Waste Contact Emergency Response Contact Emergency Response Major Spill Protocol->Contact Emergency Response Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Workflow for the safe handling and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.